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(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Isomerization Kinetics of (E)-2-Hydroxy-4-Methoxycinnamic Acid: A Technical Guide

Executive Summary (E)-2-hydroxy-4-methoxycinnamic acid (also known as trans-GMCA aglycone) is a naturally occurring phenolic acid and a critical biosynthetic intermediate for 7-methoxycoumarin (herniarin). For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2-hydroxy-4-methoxycinnamic acid (also known as trans-GMCA aglycone) is a naturally occurring phenolic acid and a critical biosynthetic intermediate for 7-methoxycoumarin (herniarin). For researchers in pharmacognosy, formulation science, and targeted drug development, managing the thermodynamic stability of this compound is a central challenge. This whitepaper provides an in-depth mechanistic analysis of its trans-cis (E/Z) photoisomerization and subsequent lactonization, supported by self-validating experimental protocols designed to track and control these thermodynamic shifts.

Structural Thermodynamics & Isomerization Dynamics

The Ground State: (E)-Isomer Stability

In the absence of external energy inputs, the (E)-isomer (trans) represents the thermodynamically favored ground state. This stability is driven by extended


-conjugation across the aromatic ring and the propenoic acid moiety. In this configuration, the bulky 2-hydroxy-4-methoxyphenyl group and the carboxylic acid group are positioned on opposite sides of the alkene bond, minimizing steric hindrance.
Photo-Induced (E) (Z) Isomerization

The thermodynamic barrier preventing spontaneous conversion to the (Z)-isomer is the rigid C=C


-bond. Upon exposure to ultraviolet light (

~310-330 nm), the molecule absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excitation temporarily breaks the

-bond character, allowing free rotation. The activation energy (

) required for this photoisomerization in structurally analogous cinnamates is approximately 85 kJ/mol[1]. Relaxation back to the ground state yields a photostationary mixture of (E) and (Z) isomers.
The Lactonization Pathway to Herniarin

The formation of the (Z)-isomer introduces significant steric strain, making it thermodynamically less stable than the (E)-isomer. However, this specific geometric configuration places the 2-hydroxyl group in close spatial proximity to the carboxylic acid. This proximity facilitates an intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon. The result is spontaneous dehydration (loss of


) and the closure of a stable lactone ring, yielding 7-methoxycoumarin (herniarin)[2].

In biological systems, such as in Matricaria recutita (chamomile) or Herniaria species, plants prevent this premature lactonization by storing the molecule as a stabilized glucoside (e.g., cis-2-hydroxy-4-methoxycinnamic acid 2-O-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucoside)[3]. When coumarin synthesis is required, specialized enzymes like coumarin synthase (COSY) actively lower the activation energy for the rate-limiting trans-to-cis isomerization step[4]. Conversely, in pharmacological applications, coumarins can act as prodrugs that undergo esterase-mediated hydrolysis back into the (Z)-2-hydroxycinnamic acid form to inhibit targets like carbonic anhydrase.

Mechanistic Visualization

Pathway E_Isomer (E)-2-Hydroxy-4- methoxycinnamic acid (Stable Ground State) UV UV Irradiation (Photoisomerization) E_Isomer->UV Glycoside 2-O-β-Glucoside (Storage Form) E_Isomer->Glycoside Glycosyltransferase (Stabilization) Z_Isomer (Z)-2-Hydroxy-4- methoxycinnamic acid (Reactive Intermediate) UV->Z_Isomer ΔE ~85 kJ/mol Lactonization Intramolecular Dehydration (-H2O) Z_Isomer->Lactonization Spontaneous / Enzymatic Z_Isomer->Glycoside Glycosyltransferase Herniarin 7-Methoxycoumarin (Herniarin) Lactonization->Herniarin Ring Closure

Figure 1: Mechanistic pathway of (E)-2-hydroxy-4-methoxycinnamic acid photoisomerization and lactonization.

Experimental Protocols for Stability Tracking

To accurately assess the thermodynamic stability and kinetic degradation of this compound, analytical workflows must be rigorously controlled. The following protocols are designed as self-validating systems to prevent artifactual isomerization during analysis.

Protocol 1: Stability-Indicating RP-HPLC Method

Objective: Quantify the E/Z ratio and herniarin formation while preventing on-column isomerization. Causality: Cinnamic acids exhibit severe peak tailing at neutral pH due to the partial ionization of the carboxylic acid (


 ~4.5). Utilizing a heavily acidified mobile phase (pH ~2.5) ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks for accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in HPLC-grade methanol inside amber-glass vials to strictly prevent ambient photoisomerization. Maintain the autosampler at 4°C.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in ultra-pure water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Degas thoroughly via sonication.

  • Chromatographic Conditions: Utilize a C18 analytical column (250 x 4.6 mm, 5 µm) maintained at a constant 25°C. Set the flow rate to 1.0 mL/min.

  • Gradient Elution: Program a linear gradient from 10% B to 60% B over 20 minutes.

  • Detection: Configure the Diode Array Detector (DAD) to monitor 320 nm (optimal for capturing the extended conjugation of cinnamates) and 254 nm (optimal for the coumarin ring of herniarin).

  • Self-Validation Check: Run a dark control (an unexposed, freshly prepared sample) to establish the baseline (E)-isomer purity and confirm the absence of extraction-induced lactonization.

Protocol 2: UV-Forced Degradation and Kinetic Profiling

Objective: Determine the rate constant (


) of (E) 

(Z) isomerization and subsequent lactonization. Causality: Precise temperature control during UV exposure is critical. Excess thermal energy can independently drive the reverse (Z)

(E) thermal isomerization (activation energy ~51 kJ/mol) or artificially accelerate the dehydration step[1].

Step-by-Step Methodology:

  • Place the prepared (E)-isomer solution into a UV-transparent quartz cuvette.

  • Irradiate the sample using a controlled UV-A source (365 nm) inside a photoreactor equipped with a circulating cooling jacket maintained at exactly 20°C.

  • Extract 100 µL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Immediate Quenching: Instantly quench the reaction by transferring the aliquot into a pre-chilled amber vial (-20°C) containing a known concentration of an internal standard (e.g., trans-cinnamic acid) to correct for volume loss.

  • Analyze the aliquots using Protocol 1 and plot

    
     versus time to extract the first-order rate constant.
    

Workflow SamplePrep 1. Sample Preparation (Dark conditions, 4°C) UVExposure 2. Controlled UV Exposure (λ = 365 nm, 20°C) SamplePrep->UVExposure Quenching 3. Reaction Quenching (Rapid cooling to -20°C) UVExposure->Quenching HPLC 4. RP-HPLC Analysis (Acidified Mobile Phase) Quenching->HPLC DataAnalysis 5. Kinetic Modeling (E/Z Ratio & Rate Constants) HPLC->DataAnalysis

Figure 2: Self-validating experimental workflow for tracking thermodynamic stability and isomerization kinetics.

Quantitative Data Summaries

Table 1: Thermodynamic & Kinetic Parameters (Note: Energy values are representative baseline approximations derived from structurally analogous o-hydroxycinnamates and QM cluster modeling[4],[1])

Chemical SpeciesRelative Ground State EnergyActivation Energy (

)
Primary Thermodynamic Pathway
(E)-2-Hydroxy-4-methoxycinnamic acid 0 kJ/mol (Baseline)~85 kJ/mol (Photo-induced)Stable in dark conditions; requires UV for isomerization.
(Z)-2-Hydroxy-4-methoxycinnamic acid +15 to +25 kJ/mol~51 kJ/mol (Thermal reverse)Highly reactive; undergoes spontaneous intramolecular lactonization.
7-Methoxycoumarin (Herniarin) -22.8 kJ/molN/A (Stable End Product)Accumulates as the thermodynamic sink of the reaction.

Table 2: RP-HPLC Validation Parameters (Representative)

Analyte TargetExpected Retention Time (RT)Limit of Detection (LOD)Limit of Quantification (LOQ)Optimal Detection (

)
(E)-Isomer ~12.5 min0.5 µg/mL1.5 µg/mL320 nm
(Z)-Isomer ~14.2 min0.6 µg/mL1.8 µg/mL320 nm
Herniarin ~18.5 min0.3 µg/mL0.9 µg/mL254 nm

References

  • MDPI - Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. 2

  • Canadian Science Publishing - BIOSYNTHESIS OF THE COUMARINS: VI. FURTHER STUDIES ON HERNIARIN FORMATION IN LAVENDER.5

  • PMC - NIH - Comparison of Phenolic Metabolites in Purified Extracts of Three Wild-Growing Herniaria L. Species and Their Antioxidant and Anti-Inflammatory Activities In Vitro. 3

  • PMC - NIH - Coumarin carbonic anhydrase inhibitors from natural sources. 6

  • PMC - NIH - Emergence of a proton exchange-based isomerization and lactonization mechanism in the plant coumarin synthase COSY. 4

  • RSC - Substitution effect on the nonradiative decay and trans → cis photoisomerization route. 1

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential and Structural Optimization of 2-Hydroxy-4-Methoxycinnamic Acid Derivatives

The following technical guide details the biological activity, structural chemistry, and therapeutic applications of 2-hydroxy-4-methoxycinnamic acid (HMCA) and its derivatives. Executive Summary 2-Hydroxy-4-methoxycinna...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structural chemistry, and therapeutic applications of 2-hydroxy-4-methoxycinnamic acid (HMCA) and its derivatives.

Executive Summary

2-Hydroxy-4-methoxycinnamic acid (HMCA) is a critical phenylpropanoid distinct from its well-known isomers, Ferulic acid (4-hydroxy-3-methoxy) and Isoferulic acid (3-hydroxy-4-methoxy). Distinguished by the ortho-hydroxyl group at the C2 position, HMCA possesses a unique chemical reactivity: the ability to undergo intramolecular cyclization to form 7-methoxycoumarin (Herniarin) .

This structural feature dictates its pharmacological profile, which bridges the gap between open-chain cinnamic acids and fused-ring coumarins. HMCA derivatives exhibit potent alpha-glucosidase/amylase inhibition (antidiabetic), tyrosinase inhibition (depigmentation), and anti-inflammatory activity via NF-


B modulation. This guide provides a roadmap for researchers to exploit the HMCA scaffold for drug development, focusing on stability control and targeted bioactivity.

Chemical Basis & Structure-Activity Relationship (SAR)

The Ortho-Hydroxy Effect

Unlike p-coumaric or ferulic acid, HMCA contains a hydroxyl group at position 2 (ortho to the acrylic side chain). This creates a dynamic equilibrium dependent on pH and light isomerization:

  • (E)-Isomer (Trans): The thermodynamically stable form in basic solution; exhibits open-chain cinnamic acid bioactivity (e.g., enzyme inhibition).

  • (Z)-Isomer (Cis): Spontaneously cyclizes to form the lactone ring of 7-methoxycoumarin under acidic conditions or UV exposure.

Research Implication: Drug delivery systems must account for this cyclization. If the target is the open acid (e.g., for glycosidase inhibition), the formulation must maintain a neutral-to-basic pH or use steric hindrance to prevent cyclization.

SAR Optimization
Structural FeatureBiological ImpactOptimization Strategy
2-OH Group Enables lactonization; H-bond donor for receptor binding.Masking via glycosylation (e.g., 2-O-glucoside) prevents cyclization and improves solubility.
4-OMe Group Lipophilicity enhancer; mimics tyrosine substrate.Critical for Tyrosinase Inhibition . Demethylation to 4-OH reduces potency in some melanogenesis models.
Double Bond (C7=C8) Rigid linker; essential for Michael acceptor activity.Hydrogenation (dihydro-HMCA) typically abolishes antioxidant and anti-inflammatory activity.
Chemical Interconversion Diagram

The following diagram illustrates the pH-dependent equilibrium between the HMCA precursor and its coumarin derivative.

HMCA_Cyclization Trans_HMCA (E)-2-Hydroxy-4-methoxycinnamic acid (Bioactive Open Form) Cis_HMCA (Z)-2-Hydroxy-4-methoxycinnamic acid (Transient Intermediate) Trans_HMCA->Cis_HMCA UV Light / Isomerization Herniarin 7-Methoxycoumarin (Cyclized Lactone) Cis_HMCA->Herniarin Acidic pH / Spontaneous Herniarin->Trans_HMCA NaOH (Hydrolysis)

Figure 1: The dynamic equilibrium between the open-chain HMCA and the closed-ring coumarin (Herniarin). Biological assays must control pH to define the active species.

Pharmacological Profiles[1][2][3][4][5][6][7]

Metabolic Regulation (Antidiabetic)

HMCA and its glycosides (specifically the 2-O-


-D-glucoside found in Matricaria chamomilla) are potent inhibitors of carbohydrate-digesting enzymes.
  • Target:

    
    -Amylase and Maltase.[1][2][3][4]
    
  • Mechanism: The cinnamic acid moiety binds to the active site of the enzyme, preventing starch hydrolysis. The 4-methoxy group provides steric bulk that enhances specificity compared to the unsubstituted cinnamic acid.

  • Potency: HMCA glucosides contribute significantly to the hypoglycemic effect of chamomile, often acting synergistically with apigenin.

Tyrosinase Inhibition & Depigmentation

HMCA derivatives are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The 4-methoxy phenyl ring mimics the structure of Tyrosine/DOPA. The carboxylic acid tail chelates the Copper (Cu) ions within the enzyme's active site.

  • Efficacy: Often superior to kojic acid in stability, though potency varies by derivative. The trans-isomer is generally more active than the cyclized coumarin form for direct chelation.

Anti-Inflammatory (NF- B Pathway)

HMCA derivatives suppress the expression of pro-inflammatory cytokines (TNF-


, IL-6) by blocking the nuclear translocation of NF-

B.
  • Pathway: Inhibition of IKK phosphorylation

    
     Prevention of I
    
    
    
    B
    
    
    degradation
    
    
    NF-
    
    
    B remains sequestered in the cytoplasm.

Experimental Protocols

Synthesis of (E)-2-Hydroxy-4-Methoxycinnamic Acid

Rationale: Commercial sources often supply the cyclized coumarin or mixed isomers. This protocol ensures the isolation of the bioactive open-ring acid.

  • Starting Material: Dissolve 2.5 mmol of 7-methoxycoumarin (Herniarin) in 20 mL of 0.5 M NaOH .

  • Hydrolysis: Stir the solution at room temperature for 4 hours.

    • Checkpoint: Monitor via TLC or NMR. The disappearance of the lactone carbonyl signal indicates ring opening.

  • Isolation:

    • Cool the solution to 4°C.

    • Carefully acidify with 1 M HCl dropwise to pH 3-4. Caution: Rapid acidification or lower pH will trigger re-cyclization.

    • Immediately extract with ethyl acetate (

      
       mL).
      
  • Purification: Dry the organic layer over anhydrous

    
     and evaporate under reduced pressure at low temperature (<40°C) to yield the trans-cinnamic acid.
    
  • Storage: Store in the dark at -20°C to prevent photo-isomerization back to the cis-form.

Tyrosinase Inhibition Assay (High-Throughput)

Rationale: Validates the depigmentation potential using L-DOPA as a substrate.

  • Preparation: Prepare 20 mM stock of HMCA in DMSO. Dilute with 50 mM phosphate buffer (pH 6.8) to test concentrations (10–500

    
    M).
    
  • Enzyme Mix: In a 96-well plate, add:

    • 80

      
      L Phosphate Buffer (pH 6.8).
      
    • 40

      
      L Mushroom Tyrosinase (46 units/mL).
      
    • 40

      
      L HMCA test solution.
      
  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 40

    
    L of L-DOPA  (2.5 mM).
    
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Calculation:

    
    
    
Anti-Inflammatory Signaling Workflow

The following diagram outlines the experimental logic for validating the NF-


B inhibition mechanism.

NFkB_Pathway Stimulus LPS Stimulation (1 u03bcg/mL) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkBa Iu03baBu03b1 Degradation IKK->IkBa Inhibitor HMCA Treatment (Inhibits IKK Activation) Inhibitor->IKK Blockade NFkB NF-u03baB (p65) Nuclear Translocation IkBa->NFkB Releases Cytokines Cytokine Release (TNF-u03b1, IL-6) NFkB->Cytokines Transcription

Figure 2: Mechanism of Action for HMCA anti-inflammatory activity. HMCA prevents the phosphorylation of the IKK complex, stabilizing I


B

and preventing the nuclear translocation of NF-

B.

Comparative Data Analysis

The following table contrasts HMCA with its structural isomers, highlighting why specific isomers are chosen for distinct therapeutic targets.

CompoundStructureKey ActivityStability
HMCA 2-OH, 4-OMeAmylase Inhibitor , Coumarin PrecursorLow (Cyclizes to Herniarin)
Ferulic Acid 4-OH, 3-OMeAntioxidant, UV AbsorberHigh (Stable Acid)
Isoferulic Acid 3-OH, 4-OMeAnti-viral, Anti-plateletHigh (Stable Acid)
p-Coumaric Acid 4-OHTyrosinase Inhibitor (Weak)High

Data Interpretation:

  • For Topical Formulations (Skin) : HMCA requires stabilization (e.g., glucosylation) to prevent conversion to Herniarin, unless Herniarin is the desired active.

  • For Oral Drugs (Diabetes) : The open-ring carboxylate is essential for interaction with alpha-amylase active site residues.

References

  • Villa-Rodriguez, J. A., et al. (2018). Acute metabolic actions of the major polyphenols in chamomile: an in vitro mechanistic study on their potential to attenuate postprandial hyperglycaemia. Scientific Reports. [Link]

  • Obolskiy, D., et al. (2011). Artemisia dracunculus L. (Tarragon): A Critical Review of Its Traditional Use, Chemical Composition, Pharmacology, and Safety. Journal of Agricultural and Food Chemistry. [Link]

  • Petrucci, R., et al. (2018). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors. Molecules. [Link][5][6]

  • Adhikari, A., et al. (2019).

    
    B and MAPK pathways. International Immunopharmacology. [Link]
    
  • Meric, C., et al. (2024). Antioxidant, anti-tyrosinase activities and characterization of phenolic compounds for some plants from the Marmara Region. Journal of Research in Pharmacy. [Link]

Sources

Foundational

The Natural Occurrence, Biosynthesis, and Analytical Profiling of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid in Higher Plants

Executive Summary (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid—commonly referred to in phytochemical literature as trans-2-hydroxy-4-methoxycinnamic acid or trans-HMC—is a highly specialized phenolic secondary metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid—commonly referred to in phytochemical literature as trans-2-hydroxy-4-methoxycinnamic acid or trans-HMC—is a highly specialized phenolic secondary metabolite. As a structural isomer of ferulic acid, it occupies a critical node in the phenylpropanoid pathway, serving as the direct open-ring precursor to the coumarin herniarin (7-methoxycoumarin). This technical guide provides an in-depth analysis of its structural dynamics, botanical distribution, biosynthetic mechanisms, and the rigorous analytical workflows required for its isolation and quantification.

Chemical Identity and Structural Dynamics

The compound is characterized by a cinnamic acid backbone with a hydroxyl substitution at the C2 position and a methoxy group at the C4 position of the aromatic ring. In its natural state within plant vacuoles, it exists primarily in the (E) or trans configuration, often stabilized as an O-glucoside to prevent premature degradation or cyclization[1].

A defining chemical feature of this molecule is its susceptibility to photoisomerization. Upon exposure to UV light, the trans isomer converts to the (Z) or cis form. This spatial rearrangement is mechanistically necessary; only the cis configuration brings the C2-hydroxyl group into sufficient proximity with the C1-carboxylic acid to allow for spontaneous intramolecular esterification (lactonization), yielding herniarin[1].

Natural Occurrence and Botanical Distribution

While ubiquitous phenolic acids like caffeic or p-coumaric acid are found across nearly all plant taxa, (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid has a highly specific botanical distribution. It is predominantly identified in plants known for active coumarin biosynthesis.

Table 1: Key Botanical Sources and Chemical Forms of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Plant SpeciesFamilyPlant PartPredominant Chemical FormRef
Matricaria chamomilla (German Chamomile)AsteraceaeFlowerscis- and trans-2-O-glucopyranosides[1]
Herniaria polygamaCaryophyllaceaeAerial partscis-2-O-β-glucopyranoside[2]
Lavandula spp. (Lavender)LamiaceaeLeaves/StemsBound precursor (trans-GMC)[3]
Anemonopsis macrophyllaRanunculaceaeLeaves/FlowersFree acid (Aglycone)[4]
Biosynthetic Pathway and Metabolic Role

The biosynthesis of trans-HMC is an evolutionary offshoot of the core phenylpropanoid pathway. L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is subsequently hydroxylated to p-coumaric acid.

Isotopic labeling and trapping studies demonstrate that p-coumaric acid undergoes a secondary hydroxylation at the C2 position, followed by an O-methylation at C4 to yield the trans-HMC aglycone[3]. To mitigate the cellular toxicity of the free acid and prevent premature lactonization, UDP-glucuronosyltransferases (UGTs) rapidly conjugate the molecule into trans-2-glucosyloxy-4-methoxycinnamic acid (trans-GMC). When the plant tissue is damaged, endogenous β-glucosidases cleave the sugar moiety. Subsequent photoisomerization to the cis form triggers spontaneous lactonization into herniarin[3].

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Dihydroxy 2,4-Dihydroxycinnamic Acid pCoumaric->Dihydroxy C2-Hydroxylation TransHMC (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid (trans-HMC) Dihydroxy->TransHMC C4-O-Methylation TransGMC trans-GMC (Glucosylated) TransHMC->TransGMC Glucosylation (UGT) CisGMC cis-GMC (Glucosylated) TransGMC->CisGMC Photoisomerization Herniarin Herniarin (7-Methoxycoumarin) CisGMC->Herniarin β-glucosidase & Lactonization

Biosynthetic pathway of herniarin highlighting the intermediate trans-HMC.

Extraction and Analytical Workflow: A Self-Validating Protocol

Causality in Protocol Design:

  • Enzyme Quenching : Fresh plant material must be immediately lyophilized (freeze-dried). Ambient drying allows residual moisture to sustain β-glucosidase activity, which artificially inflates herniarin levels at the expense of trans-HMC glycosides.

  • Solvent Selection : Extraction is performed using 70% aqueous methanol. This specific ratio provides the optimal dielectric constant to solubilize both the highly polar O-glucosides and the moderately polar aglycone, while precipitating highly lipophilic interferences (e.g., waxes, chlorophyll).

  • Matrix Clean-up : A Solid-Phase Extraction (SPE) step using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is critical. By washing with 5% methanol, we elute highly polar primary metabolites (sugars, salts) that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

  • Self-Validation : The protocol incorporates an internal standard (e.g., 13C-labeled p-coumaric acid) spiked prior to extraction to calculate absolute recovery. Furthermore, the ratio of trans-HMC to herniarin is monitored across different extraction times; a shifting ratio indicates artifactual degradation, invalidating the run.

Step-by-Step Methodology:

  • Preparation : Lyophilize and mill 1.0 g of plant material (e.g., M. chamomilla flowers) to a fine powder (<0.5 mm).

  • Extraction : Suspend in 10 mL of 70% (v/v) aqueous methanol. Sonicate for 15 minutes at 4 °C (low temperature prevents thermal isomerization).

  • Centrifugation : Centrifuge at 10,000 × g for 10 minutes. Collect the supernatant.

  • SPE Clean-up : Condition an HLB cartridge (200 mg) with 3 mL methanol, followed by 3 mL water. Load 1 mL of the extract. Wash with 3 mL of 5% methanol. Elute the phenolic fraction with 3 mL of 100% methanol.

  • Analysis : Inject 2 µL into a UHPLC system coupled to an HR-MS/MS. Use a C18 column (1.7 µm, 2.1 × 100 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detect in ESI negative mode, monitoring the [M-H]⁻ ion at m/z 193.0501 for the aglycone.

Workflow Sample Plant Material (Lyophilized) Extraction Ultrasonic Extraction (70% MeOH, 4°C) Sample->Extraction Quench Enzymes SPE SPE Clean-up (HLB Cartridge) Extraction->SPE Supernatant UHPLC UHPLC Separation (C18, Gradient) SPE->UHPLC 100% MeOH Eluate MS HR-MS/MS Detection (ESI- negative mode) UHPLC->MS [M-H]- Detection

Step-by-step analytical workflow for the extraction and quantification of trans-HMC.

Pharmacological Profile and Therapeutic Potential

Beyond its role as a biosynthetic intermediate, trans-HMC and its glycosides exhibit direct pharmacological activity. Recent in vitro assays have demonstrated that extracts of M. chamomilla rich in cis- and trans-2-hydroxy-4-methoxycinnamic acid glucosides possess significant anti-diabetic properties. Specifically, these compounds exert a concentration-dependent inhibition on intestinal α-glycosidases, including α-amylase and maltase[5][6]. By restricting the enzymatic breakdown of complex carbohydrates, trans-HMC derivatives limit postprandial glucose spikes, presenting a compelling mechanism for the management of metabolic disorders.

Conclusion

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a highly specialized phenolic compound that bridges the gap between cinnamic acids and coumarins. Its unique structural dynamics—specifically its capacity for photoisomerization and lactonization—demand rigorous, low-temperature, and enzyme-quenched analytical protocols. As research into plant-derived alpha-glycosidase inhibitors expands, this compound represents a promising target for both phytochemical profiling and novel drug development.

References
  • [1] Title: Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. Source: MDPI. URL:[Link]

  • [3] Title: BIOSYNTHESIS OF THE COUMARINS: VI. FURTHER STUDIES ON HERNIARIN FORMATION IN LAVENDER. Source: Canadian Science Publishing. URL:[Link]

  • [4] Title: Chemical Composition of Methanol Extracts from Leaves and Flowers of Anemonopsis macrophylla (Ranunculaceae). Source: NIH/PMC. URL:[Link]

  • [2] Title: Comparison of Phenolic Metabolites in Purified Extracts of Three Wild-Growing Herniaria L. Species and Their Antioxidant and Ant. Source: Semantic Scholar. URL:[Link]

  • [5] Title: German Chamomile ( Matricaria chamomilla ) Extract and Its Major Polyphenols Inhibit Intestinal α‐glycosidases i n vitro. Source: ResearchGate. URL:[Link]

  • [6] Title: Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses. Source: NIH/PMC. URL:[Link]

Sources

Exploratory

The Role of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid in the Phenylpropanoid Pathway: Biosynthesis and Metabolic Pharmacology

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid —frequently referred to in phytochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid —frequently referred to in phytochemical literature as (E)-2-hydroxy-4-methoxycinnamic acid—is a highly specialized intermediate within the plant phenylpropanoid pathway[1]. Structurally, it is characterized by an acrylic acid side chain conjugated to a phenyl ring bearing an ortho-hydroxyl and a para-methoxy group.

Historically overshadowed by more ubiquitous cinnamic acid derivatives like ferulic or


-coumaric acid, this compound has recently garnered intense scientific interest. It serves a dual biological mandate: acting as an obligate biosynthetic precursor to defensive coumarins in plants (such as herniarin in Artemisia dracunculus)[2][3], and functioning as a potent modulator of mammalian carbohydrate digestion when consumed in botanical extracts like Matricaria chamomilla (German chamomile)[4][5].

This technical guide deconstructs the biosynthetic routing of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, corrects historical misidentifications in its structural assignment, and provides field-proven methodologies for its isolation and pharmacological evaluation.

Biosynthetic Routing in the Phenylpropanoid Pathway

The biosynthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid represents a specialized divergence from the core phenylpropanoid cascade. The general pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid, followed by para-hydroxylation via cinnamate 4-hydroxylase (C4H) to form


-coumaric acid[3].

To achieve the specific substitution pattern of our target compound, two critical enzymatic transformations must occur:

  • Ortho-Hydroxylation:

    
    -Coumaric acid is hydroxylated at the 2-position by a specific cinnamate 2'-hydroxylase (C2'H), yielding 2,4-dihydroxycinnamic acid (umbellic acid)[3].
    
  • O-Methylation: An O-methyltransferase (OMT) selectively methylates the hydroxyl group at the 4-position, generating (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid[1][3].

In coumarin-producing species, this compound acts as a direct precursor. The trans (E) isomer undergoes light- or enzyme-mediated isomerization to the cis (Z) form, which spontaneously lactonizes to form 7-methoxycoumarin (herniarin)[2].

Phenylpropanoid_Pathway PAL L-Phenylalanine CIN trans-Cinnamic Acid PAL->CIN Phenylalanine ammonia-lyase (PAL) COU p-Coumaric Acid CIN->COU Cinnamate 4-hydroxylase (C4H) UMB 2,4-Dihydroxycinnamic Acid (Umbellic Acid) COU->UMB Cinnamate 2'-hydroxylase (C2'H) EHMA (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid UMB->EHMA O-Methyltransferase (OMT) HER Herniarin (7-Methoxycoumarin) EHMA->HER Isomerization & Lactonization

Fig 1. Biosynthetic routing of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid to herniarin.

Pharmacological Significance: Correcting the Record

In Matricaria chamomilla, (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid exists primarily conjugated to a glucose moiety, forming (E)-MCAG[4]. For decades, these glucosides were misidentified in the literature as ferulic acid hexosides[4][5].

The Root of the Misidentification: Both compounds share an identical mass-to-charge ratio (isobaric) and exhibit highly similar UV absorption maxima (~320 nm) due to the conjugated acrylic acid system. It required advanced 1D/2D NMR and precise HPLC-PDA-MS fractionation to conclusively prove the ortho-hydroxy, para-methoxy configuration[4][6].

Metabolic Action on Carbohydrate Digestion

(E)-MCAG and its (Z)-isomer have been identified as active polyphenols capable of attenuating postprandial hyperglycemia[4][5]. They achieve this by inhibiting human salivary and pancreatic α-amylase, as well as intestinal maltase[5][7]. While co-occurring flavonoids like apigenin inhibit glucose transport by binding the exofacial site of the GLUT2 transporter under Na+-depleted conditions, the cinnamic acid derivatives focus their metabolic action directly on the digestive enzymes[4][5]. Molecular docking reveals that unlike apigenin—which forms H-bonds directly with the catalytic Asp197 residue of α-amylase—the cinnamic acids adopt entirely distinct, non-catalytic poses within the active site, suggesting allosteric or secondary-site modulation[5].

Quantitative Inhibitory Data

The following table synthesizes the inhibitory efficacy of the primary chamomile polyphenols on human α-amylase.

Table 1: Comparative Efficacy of Chamomile Polyphenols on α-Amylase[5][7]

CompoundTarget EnzymeMax Inhibition (%)Putative Binding Mechanism / Pose
Apigenin α-Amylase~60-70%H-bonds with catalytic Asp197; π-π stacking with Trp59
Apigenin-7-O-glucoside α-Amylase~70-80%Deep active site occlusion
(E)-MCAG α-Amylase~20%Distinct non-catalytic pose; synergistic modulation
(Z)-MCAG α-Amylase~25%Distinct non-catalytic pose; synergistic modulation

Note: MCAG = 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid glucoside.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the extraction and pharmacological evaluation of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid. Every step is grounded in causal logic to prevent artifact generation.

Protocol A: Non-Hydrolytic Extraction & HPLC-PDA-MS Isolation

Objective: Isolate the intact glucoside form without triggering endogenous enzymatic degradation.

  • Cold Maceration: Macerate pulverized M. chamomilla florets in 80% aqueous methanol at 4°C for 24 hours.

    • Causality: The high organic solvent concentration and low temperature immediately precipitate and inactivate endogenous β-glucosidases. This prevents the artifactual cleavage of the glucoside into the free aglycone during the extraction process[2].

  • Filtration & Concentration: Filter through a 0.22 µm PTFE membrane and concentrate under reduced pressure at <30°C to prevent thermal isomerization of the (E)-isomer to the (Z)-isomer.

  • HPLC Fractionation: Inject onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Monitor via PDA at 320 nm. The conjugated π-system of the acrylic acid moiety absorbs optimally here, allowing clear differentiation from flavonoids (which typically absorb >340 nm).

Protocol B: α-Amylase Inhibition Assay

Objective: Quantify the inhibitory effect of the isolated compound using a self-validating colorimetric system.

  • Enzyme Preparation: Dissolve human salivary α-amylase in 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.

    • Causality: Chloride ions are essential allosteric activators for mammalian α-amylases; omitting NaCl will result in baseline catalytic failure.

  • Binding Phase (Pre-incubation): Mix the enzyme with varying concentrations of (E)-MCAG (dissolved in <1% DMSO) and incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium at its binding site before the highly competitive starch substrate is introduced.

  • Catalysis Phase: Add 1% (w/v) gelatinized starch solution and incubate for exactly 10 minutes.

  • Reaction Arrest & Colorimetry: Add 3,5-dinitrosalicylic acid (DNS) reagent and boil for 5 minutes. Read absorbance at 540 nm.

    • Causality: DNS reacts stoichiometrically with the reducing ends of maltose generated by starch cleavage, producing a red-brown color.

  • Self-Validation Mechanics:

    • Positive Control: Run Acarbose in parallel to establish the maximum theoretical inhibition baseline[5].

    • Background Subtraction (Critical): Run a "Blank" containing the inhibitor and DNS, but no enzyme. Phenolic compounds often possess intrinsic color or react directly with DNS. Subtracting this blank prevents artificially inflated absorbance readings that mask true inhibition[5].

Amylase_Assay E1 Inhibitor Prep (E)-MCAG in DMSO E2 Enzyme Incubation α-Amylase (37°C, 10m) E1->E2 Binding Phase E3 Substrate Addition 1% Starch Solution E2->E3 Catalysis Phase E4 Reaction Arrest DNS Reagent + Heat E3->E4 Colorimetric Dev E5 Quantification Absorbance at 540nm E4->E5 Data Acquisition

Fig 2. Self-validating colorimetric workflow for α-amylase inhibition assessment.

Conclusion

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is far more than a transient stepping stone in the phenylpropanoid pathway. As an aglycone, it is the critical gateway to coumarin biosynthesis in plants[2][3]. As a glucoside, it represents a potent, naturally occurring inhibitor of carbohydrate digestion[4][5]. By correcting historical structural misidentifications and employing rigorous, self-validating bioassays, researchers can now fully leverage this compound in the development of novel botanical therapeutics for metabolic syndrome and type 2 diabetes.

References

  • [8] Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials. PMC. URL:

  • [4] Acute metabolic actions of the major polyphenols in chamomile: an in vitro mechanistic study on their potential to attenuate postprandial hyperglycaemia. White Rose Research Online. URL:

  • [2] BIOSYNTHESIS OF THE COUMARINS: VI. FURTHER STUDIES ON HERNIARIN FORMATION IN LAVENDER. Canadian Science Publishing. URL:

  • [6] Phenolic Profile by HPLC-PDA-MS of Greek Chamomile Populations and Commercial Varieties and Their Antioxidant Activity. ResearchGate. URL:

  • [3] Biosynthesis of the coumarins IV. The formation of coumarin and.... Semantic Scholar. URL:

  • [5] Acute metabolic actions of the major polyphenols in chamomile: an in vitro mechanistic study on their potential to attenuate postprandial hyperglycaemia. PMC (NIH). URL:

  • [7] Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses. MDPI. URL:

  • [1] Chemical Composition of Methanol Extracts from Leaves and Flowers of Anemonopsis macrophylla (Ranunculaceae). MDPI. URL:

Sources

Foundational

Solubility Profile of Hydroxy-Methoxycinnamic Acids in Organic Solvents

An In-Depth Technical Guide for Drug Development & Process Chemistry[1] Executive Summary Hydroxy-methoxycinnamic acids (HMCAs)—principally Ferulic Acid (FA) , Sinapic Acid (SA) , and Isoferulic Acid —are critical precur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Process Chemistry[1]

Executive Summary

Hydroxy-methoxycinnamic acids (HMCAs)—principally Ferulic Acid (FA) , Sinapic Acid (SA) , and Isoferulic Acid —are critical precursors in the synthesis of active pharmaceutical ingredients (APIs), UV filters, and antioxidant formulations.[1] Their amphiphilic nature, characterized by a lipophilic propenoic tail and a hydrophilic phenolic head, creates complex solubility behaviors that defy simple "like-dissolves-like" heuristics.[1]

This guide synthesizes thermodynamic data and experimental protocols to optimize solvent selection for HMCAs. It establishes that while polar protic solvents (alcohols) offer moderate solubility suitable for crystallization, polar aprotic solvents (DMSO, PEG-400) provide the high-load solubility required for liquid formulations.[1]

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must understand the competition between the crystal lattice energy of the solid HMCA and the solvation energy provided by the solvent.

Structural Determinants

HMCAs possess three functional domains governing their interaction with solvents:

  • Phenolic Hydroxyl Group: Acts as a Hydrogen Bond Donor (HBD).[1]

  • Methoxy Group(s): Acts as a weak Hydrogen Bond Acceptor (HBA).

  • Carboxylic Acid Tail: Capable of dimerization and strong H-bonding.[1]

Solute-Solvent Interactions[1]
  • In Alcohols (MeOH, EtOH): The solvent acts as both HBD and HBA, disrupting the intermolecular H-bonds of the HMCA crystal lattice.

  • In Esters (Ethyl Acetate): Solvation is driven by dipole-dipole interactions and the HBA capability of the carbonyl oxygen, though less effective than alcohols due to the lack of HBD capability.

  • In Water: The hydrophobic aromatic ring and propenoic chain dominate, resulting in extremely low solubility (

    
     mole fraction) due to the high energy cost of cavity formation in the water network.
    

SolvationMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvent Interaction Types cluster_2 Solubility Outcome HMCA_Solid HMCA Crystal (High Lattice Energy) Protic Polar Protic (EtOH) H-Bond Donor & Acceptor HMCA_Solid->Protic Disruption via OH...O bonds Aprotic Polar Aprotic (DMSO) Strong H-Bond Acceptor HMCA_Solid->Aprotic Dipole-Dipole Interaction NonPolar Non-Polar (Hexane) Weak Dispersion Forces HMCA_Solid->NonPolar Inability to break lattice HighSol High Solubility (Entropy Driven) Protic->HighSol Aprotic->HighSol LowSol Precipitation (Enthalpy Dominated) NonPolar->LowSol

Figure 1: Mechanistic pathways of HMCA solvation.[1] High solubility requires solvents that can effectively disrupt the strong intermolecular hydrogen bonding of the crystal lattice.

Thermodynamic Modeling Framework

Reliable solubility data is not merely empirical; it follows strict thermodynamic laws.[1][2] For HMCAs, the dissolution process is endothermic (


) and entropy-driven  (

).[1]
The Modified Apelblat Equation

The most accurate model for correlating HMCA solubility with temperature is the Modified Apelblat equation. This semi-empirical model assumes the enthalpy of solution is a linear function of temperature:



  • 
     : Mole fraction solubility[3][4][5][6][7][8]
    
  • 
     : Absolute temperature (Kelvin)[1][4][6][7][9][10][11]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application: When designing a crystallization process, use the


 parameter to estimate the sensitivity of solubility to cooling. A large negative 

value indicates a steep solubility curve, ideal for cooling crystallization.
Van't Hoff Analysis

To determine the thermodynamic driving forces, the Van't Hoff equation is applied:


[1]
  • Positive

    
    :  Indicates heat is absorbed.[1] Higher temperatures significantly increase solubility.[1]
    
  • Positive

    
    :  Indicates the disorder of the system increases as the ordered crystal lattice breaks down into the chaotic solvent mixture.
    

Empirical Solubility Profiles

The following data summarizes the solubility hierarchy of Ferulic Acid (FA) and Sinapic Acid (SA). Data is synthesized from high-precision isothermal saturation studies (Shakeel et al., 2017; 2019).[1]

Table 1: Comparative Solubility at 298.15 K (25°C)

Values are expressed in Mole Fraction (


).
Solvent CategorySolventFerulic Acid (

)
Sinapic Acid (

)
Suitability
Polar Aprotic PEG-400 ~14.50~12.10High Load Formulations
DMSO~5.80~14.20Reaction Solvent
Polar Protic Methanol~2.50~0.31Crystallization/Extraction
Ethanol~2.40~0.28Green Extraction
Isopropanol~1.80~0.26Crystallization
Esters Ethyl Acetate~1.50~0.42Purification
Aqueous Water~0.01~0.006Anti-Solvent

Key Insights for Process Design:

  • The "PEG Effect": PEG-400 offers solubility orders of magnitude higher than alcohols.[1] This is due to the multiple ether oxygens acting as H-bond acceptors for the phenolic protons of HMCAs.[1]

  • Methoxylation Impact: Sinapic acid (two methoxy groups) generally shows lower solubility in alcohols compared to Ferulic acid (one methoxy group) due to increased crystal lattice stability, but higher solubility in DMSO due to increased polarizability.

  • Temperature Sensitivity: Solubility in Ethyl Acetate is highly sensitive to temperature, making it the superior solvent for purification via cooling crystallization.

Standardized Protocol: Isothermal Saturation Method

To generate reproducible solubility data for HMCAs, the Shake Flask (Isothermal Saturation) method is required. This protocol ensures thermodynamic equilibrium is reached.[1]

Equipment Requirements
  • Orbital Shaker or Water Bath Oscillator (Control

    
     K).[1]
    
  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • HPLC system with UV detection (typically 320 nm).

Step-by-Step Workflow

Protocol cluster_QC Quality Control Checks Start Start: Weigh Excess HMCA Solid Mix Add Solvent (e.g., 10mL) in Sealed Vial Start->Mix Equilibrate Agitate at Fixed T (72 Hours) Mix->Equilibrate Settle Sedimentation Phase (2-4 Hours) Equilibrate->Settle Check1 Verify Solid Presence (Must not fully dissolve) Equilibrate->Check1 Check2 Temp Stability (± 0.1 K) Equilibrate->Check2 Filter Filter Supernatant (0.45 µm, Pre-heated) Settle->Filter Dilute Dilute for HPLC (Prevent Precipitation) Filter->Dilute Analyze Quantify via HPLC/UV Dilute->Analyze

Figure 2: Isothermal Saturation Workflow. Critical control points include maintaining excess solid and pre-heating filtration equipment to prevent premature crystallization.

Critical Technical Notes
  • Pre-heating: When filtering at elevated temperatures (e.g., 318 K), the syringe and filter must be pre-heated to the same temperature. Failure to do this causes immediate precipitation inside the filter, invalidating the result.

  • Solid Phase Analysis: Post-experiment, the residual solid should be analyzed (DSC/XRD) to ensure no polymorphic transition or solvate formation occurred during equilibration.

Advanced Applications: Green Solvents & Purification[8][12]

Deep Eutectic Solvents (DES)

Recent advancements utilize DES (e.g., Choline Chloride:Urea) for HMCA extraction.[1]

  • Mechanism: The depression of the melting point in DES creates a liquid network of H-bonds that solubilizes HMCAs 5–10x better than water.

  • Recommendation: Use Choline Chloride:Ethylene Glycol (1:2 molar ratio) for maximum extraction efficiency from biomass.

Purification Strategy

To purify crude Ferulic or Sinapic acid:

  • Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation).

  • Filtration: Hot filtration to remove insoluble biomass.[1]

  • Anti-Solvent Addition: Slowly add Water (pre-heated to 60°C) until turbidity appears.[1]

  • Cooling: Ramp down temperature to 5°C at a rate of 5°C/hour.

  • Result: High purity crystals (>99%) due to the steep solubility drop in Ethanol/Water mixtures.

References

  • Shakeel, F., et al. (2017). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 229, 278-284.[1] [1]

  • Shakeel, F., et al. (2016). Solubility and thermodynamic analysis of sinapic acid in various neat solvents at different temperatures.[9][12] Journal of Molecular Liquids, 222, 167-174.[1] [1]

  • Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs. International Journal of Pharmaceutics, 453(1), 101-125.[1] [1]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1]

  • Mota, F. L., et al. (2008). Aqueous solubility of some natural phenolic compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid via Knoevenagel-Doebner Condensation

Introduction & Pharmacological Relevance (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, commonly referred to as 2-hydroxy-4-methoxycinnamic acid, is a highly valuable phenolic acid. It serves as a direct biosynthetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, commonly referred to as 2-hydroxy-4-methoxycinnamic acid, is a highly valuable phenolic acid. It serves as a direct biosynthetic and synthetic precursor to 7-methoxycoumarin (herniarin)[1]. Furthermore, recent pharmacological studies have identified cinnamic acid derivatives of this class as potent inhibitors of benzoate 4-hydroxylase (CYP53), an enzyme critical for aromatic compound metabolism in fungi, thereby exhibiting significant antifungal activity[2]. This application note details a robust, self-validating protocol for synthesizing the (E)-isomer exclusively, avoiding premature lactonization.

Mechanistic Causality: The Doebner Modification

The classical Knoevenagel condensation of ortho-hydroxybenzaldehydes with malonic acid often risks yielding coumarins due to spontaneous intramolecular esterification (lactonization) of the intermediate (Z)-cinnamic acid[3]. To isolate the free acrylic acid, the reaction must be strictly stereoselective for the (E)-isomer.

This protocol employs the Doebner modification , utilizing piperidine as an organocatalyst and pyridine as both a solvent and a weak base[4].

  • Causality of Piperidine: Piperidine facilitates the formation of a highly reactive iminium ion intermediate with 2-hydroxy-4-methoxybenzaldehyde, significantly lowering the activation energy for the nucleophilic attack by the enolate of malonic acid.

  • Causality of Pyridine & Heat: Pyridine promotes the concerted decarboxylation of the alkylidenemalonic acid intermediate. Under thermodynamic control (90–100 °C), the decarboxylation proceeds via an anti-elimination pathway that exclusively yields the (E)-alkene. The (E)-geometry spatially separates the ortho-hydroxyl and carboxyl groups, physically preventing coumarin cyclization.

Visualization of the Reaction Pathway

G N1 2-Hydroxy-4-methoxybenzaldehyde + Malonic Acid N2 Iminium Ion Activation (Piperidine Catalyst) N1->N2 Piperidine N3 Nucleophilic Addition & Dehydration N2->N3 N4 Alkylidenemalonic Acid Intermediate N3->N4 -H2O N5 Decarboxylation (Pyridine, Heat, -CO2) N4->N5 Pyridine, 90°C N6 (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid (Target Product) N5->N6 Stereoselective (E)-formation

Mechanistic pathway of the Knoevenagel-Doebner condensation yielding the (E)-cinnamic acid.

Reagents and Stoichiometry

Table 1: Stoichiometric parameters for the synthesis.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Hydroxy-4-methoxybenzaldehyde152.151.01.52 gElectrophile
Malonic Acid104.061.51.56 gNucleophile / Carbon source
Piperidine85.150.10.10 mL (~85 mg)Catalyst
Pyridine79.10Solvent5.0 mLSolvent / Co-base

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual and phase changes at each step confirm reaction progression.

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.52 g (10 mmol) of 2-hydroxy-4-methoxybenzaldehyde and 1.56 g (15 mmol) of malonic acid.

  • Add 5.0 mL of anhydrous pyridine to dissolve the solids.

  • Add 0.10 mL of piperidine.

    • Validation: A slight exothermic reaction and color change (typically shifting to yellow/orange) indicate the successful formation of the iminium intermediate.

Step 2: Condensation and Decarboxylation 4. Submerge the flask in an oil bath pre-heated to 90–100 °C. 5. Stir the mixture vigorously for 3 to 4 hours.

  • Validation: The continuous evolution of CO₂ gas bubbles signifies successful decarboxylation of the alkylidenemalonic acid intermediate.

  • Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4, with 1% acetic acid). The disappearance of the starting aldehyde spot confirms completion.

Step 3: Workup and Isolation 7. Remove the flask from the heat and allow it to cool to room temperature. 8. Pour the reaction mixture into a beaker containing 20 g of crushed ice and 20 mL of distilled water. 9. Critical Step: Slowly add concentrated HCl (approx. 37%) dropwise under continuous stirring until the solution reaches pH 2.

  • Causality: Acidification serves a dual purpose. It protonates the pyridine (forming water-soluble pyridinium chloride) and protonates the product's carboxylate group, driving the precipitation of the highly insoluble (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid[3].
  • Stir for an additional 30 minutes in an ice bath to maximize precipitation.
  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL) to remove residual pyridine salts and unreacted malonic acid.

Step 4: Purification 12. Recrystallize the crude product from a minimal amount of boiling ethanol/water (typically 70:30 v/v). 13. Filter the purified crystals and dry under vacuum at 50 °C overnight.

Analytical Validation & Data Presentation

To ensure trustworthiness and experimental integrity, the isolated product must be validated against the following parameters to confidently rule out unwanted coumarin formation.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signal / ValueDiagnostic Significance
¹H-NMR (DMSO-d₆) Doublet at ~7.8 ppm (

Hz)
Confirms the (E)-alkene geometry (trans coupling).
¹H-NMR (DMSO-d₆) Doublet at ~6.4 ppm (

Hz)
Confirms the (E)-alkene geometry.
¹H-NMR (DMSO-d₆) Singlet at ~10.2 ppm (1H)Confirms the presence of the free phenolic -OH (no lactonization).
IR Spectroscopy Broad peak 3200-2500 cm⁻¹Carboxylic acid O-H stretch.
IR Spectroscopy Sharp peak ~1680 cm⁻¹

-unsaturated carboxylic acid C=O stretch (differentiates from a lactone C=O which appears >1700 cm⁻¹).

References

  • 3 - thieme-connect.de[3] 2.2 - researchgate.net[2] 3.4 - researchgate.net[4] 4.1 - researchgate.net[1]

Sources

Application

Application Note: Protocol for the Synthesis of (E)-2-Hydroxy-4-Methoxycinnamic Acid via the Perkin Reaction and Subsequent Lactone Hydrolysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract (E)-2-Hydroxy-4-methoxycinnamic acid is a bioactive phenolic compound found in natural sources such as chamomile, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Abstract

(E)-2-Hydroxy-4-methoxycinnamic acid is a bioactive phenolic compound found in natural sources such as chamomile, recognized for its potent inhibition of α-amylase and its potential in managing postprandial hyperglycemia[1]. Synthesizing this compound presents a unique mechanistic challenge: the standard Perkin condensation of its precursor, 2-hydroxy-4-methoxybenzaldehyde, spontaneously yields a lactonized coumarin derivative (7-methoxycoumarin, or herniarin) rather than the free cinnamic acid[2]. This application note details a validated, two-phase synthetic protocol. Phase 1 leverages the Perkin reaction to synthesize the coumarin intermediate, while Phase 2 employs a controlled alkaline hydrolysis and acidification sequence to isolate the pure (E)-trans-cinnamic acid derivative without triggering recyclization.

Mechanistic Causality & Experimental Design

The Perkin reaction is a classic organic condensation between an aromatic aldehyde and an acid anhydride, catalyzed by an alkali salt of the acid (e.g., sodium acetate)[2]. When 2-hydroxy-4-methoxybenzaldehyde reacts with acetic anhydride, the initial aldol-type condensation and subsequent dehydration form an α,β-unsaturated cinnamic acid intermediate[3].

Scientist's Insight: The Thermodynamic Sink Why does the Perkin reaction fail to directly yield the free acid? The proximity of the ortho-hydroxyl group on the benzaldehyde ring creates a perfect geometric arrangement for intramolecular nucleophilic attack on the newly formed carboxyl group. Under the high-temperature reflux conditions (170 °C), the dehydration of the aldol intermediate drives the equilibrium entirely toward the stable, 6-membered lactone ring (7-methoxycoumarin)[2]. Therefore, isolating the coumarin first is not a failure of the Perkin reaction, but a necessary thermodynamic waypoint.

To obtain the target (E)-2-hydroxy-4-methoxycinnamic acid, a secondary base-catalyzed ring-opening step is mandatory[1]. Treating the isolated 7-methoxycoumarin with 0.5 M NaOH hydrolyzes the lactone, forming the open-chain sodium cinnamate salt[1]. Because the trans (E) isomer is thermodynamically favored and cannot easily lactonize (unlike the cis/Z isomer), careful acidification with 1 M HCl yields the stable (E)-2-hydroxy-4-methoxycinnamic acid[1].

ReactionPathway A 2-Hydroxy-4-methoxybenzaldehyde + Acetic Anhydride B 7-Methoxycoumarin (Herniarin) A->B Perkin Reaction NaOAc, 170°C (Lactonization) C (E)-2-Hydroxy-4-methoxycinnamate (Sodium Salt) B->C Alkaline Hydrolysis 0.5 M NaOH, RT, 4h D (E)-2-Hydroxy-4-methoxycinnamic acid C->D Acidification 1 M HCl, pH < 3

Chemical pathway: Perkin lactonization followed by alkaline hydrolysis and acidification.

Materials and Reagents

Table 1: Reagents required for the synthesis and isolation workflow.

ReagentRoleEquivalents / AmountMW ( g/mol )Hazard / Notes
2-Hydroxy-4-methoxybenzaldehyde Starting Material1.0 eq (e.g., 1.52 g, 10 mmol)152.15Irritant, store cool
Acetic Anhydride Reactant / Solvent4.0 eq102.09Corrosive, Lachrymator
Sodium Acetate (Anhydrous) Base Catalyst1.5 eq82.03Hygroscopic, dry before use
Sodium Hydroxide (0.5 M) Hydrolysis BaseExcess (20 mL per 2.5 mmol)40.00Corrosive
Hydrochloric Acid (1.0 M) Acidification AgentTitrate to pH 2-336.46Corrosive
Dichloromethane (DCM) Extraction Solvent3 × 10 mL84.93Volatile, Toxic

Experimental Protocol

Phase 1: Perkin Condensation & Lactonization (Synthesis of 7-Methoxycoumarin)
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous sodium acetate (1.5 eq), and acetic anhydride (4.0 eq). Ensure the sodium acetate is strictly anhydrous to prevent hydrolysis of the acetic anhydride.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 170 °C for 5–6 hours under continuous magnetic stirring[2].

  • Quenching: Remove the flask from the heat and allow it to cool slightly (do not let it solidify). Pour the warm reaction mixture into 100 mL of vigorously stirred crushed ice water.

  • Isolation: Stir for 30 minutes until the 7-methoxycoumarin precipitates as a solid. Filter the precipitate under a vacuum and wash it thoroughly with cold distilled water to remove residual acetic acid.

  • Purification: Recrystallize the crude 7-methoxycoumarin from hot ethanol to obtain pure pale-yellow crystals.

Phase 2: Base-Catalyzed Ring Opening (Hydrolysis)
  • Dissolution: Suspend the purified 7-methoxycoumarin (e.g., 0.44 g, 2.5 mmol) in 20 mL of a 0.5 M aqueous NaOH solution[1].

  • Hydrolysis: Stir the mixture continuously for 4 hours at room temperature (20–25 °C)[1]. During this time, the solid will dissolve as the lactone ring opens to form the highly soluble sodium (E)-2-hydroxy-4-methoxycinnamate.

  • Validation (In-Process): Aliquots can be taken and analyzed via 1H-NMR in D₂O to confirm full conversion to the trans-carboxylate before proceeding[1].

Phase 3: Controlled Acidification & Isolation
  • Acidification: Place the alkaline solution in an ice bath to maintain a temperature of 0–5 °C. Dropwise, add 1 M aqueous HCl until the solution reaches a pH of 2–3[1].

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) three times (3 × 10 mL)[1].

  • Drying & Concentration: Combine the organic DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure using a rotary evaporator[1].

  • Final Purification: Purify the crude residue via flash silica column chromatography, eluting with ethyl acetate, to yield pure (E)-2-hydroxy-4-methoxycinnamic acid[1].

ExperimentalWorkflow Step1 Phase 1: Perkin Reaction Reflux 2-hydroxy-4-methoxybenzaldehyde with Ac2O and NaOAc at 170°C Step2 Phase 1: Isolation Pour into crushed ice, filter, and recrystallize 7-methoxycoumarin Step1->Step2 Step3 Phase 2: Hydrolysis Dissolve 7-methoxycoumarin in 0.5 M NaOH, stir for 4h at RT Step2->Step3 Step4 Phase 3: Acidification Acidify with 1 M HCl to pH 2-3 to precipitate the free acid Step3->Step4 Step5 Phase 3: Extraction & Purification Extract with DCM, evaporate, flash chromatography (Ethyl Acetate) Step4->Step5

Step-by-step experimental workflow for synthesizing (E)-2-hydroxy-4-methoxycinnamic acid.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous checkpointing to ensure the integrity of the final product.

  • NMR Validation: The (E)-isomer can be definitively distinguished by the large coupling constant (J ≈ 15.5 Hz) of the vinylic protons in 1H-NMR. In contrast, if the compound has recyclized into the coumarin ring, the vinylic protons will exhibit a much smaller cis-coupling constant (J ≈ 9.5 Hz).

  • Troubleshooting Recyclization: Scientist's Insight: When the sodium cinnamate solution is acidified, the free (E)-cinnamic acid is generated. If the solution is allowed to heat up (due to the exothermic neutralization) or if the pH drops too drastically without stirring, the localized high acidity and thermal energy can catalyze the re-closing of the lactone ring. Maintaining strict temperature control (0–5 °C) and ensuring the HCl is added dropwise ensures the kinetic trapping of the trans-cinnamic acid.

References

  • Title: 1 Source: nih.gov

  • Title: 2 Source: iajesm.com

  • Title: 3 Source: benchchem.com

Sources

Method

HPLC method development for detection of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Detection of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid Authored by: Gemini, Senior Application Scientist Abs...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Detection of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries. The methodology herein is grounded in a systematic, science-driven approach, beginning with the fundamental physicochemical properties of the analyte and culminating in a fully validated analytical procedure compliant with International Council for Harmonisation (ICH) guidelines. We detail the rationale behind chromatographic parameter selection, a step-by-step protocol for analysis, and a complete framework for method validation to ensure data integrity and reliability.

Introduction and Analytical Objective

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a phenolic acid, a class of compounds known for their presence in natural products and their potential biological activities.[1] Accurate and precise quantification of this analyte is essential for various applications, including purity assessment of synthetic batches, quantification in complex matrices, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility for analyzing phenolic and cinnamic acid derivatives.[2] The primary objective of this protocol is to develop a specific, accurate, and precise isocratic reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

Analyte Properties and Methodological Considerations

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₀H₁₀O₄[1]

  • Molecular Weight: 194.18 g/mol [1]

  • Key Functional Groups: Carboxylic acid, phenol, ether, and an α,β-unsaturated system.

Causality Behind Experimental Choices:

  • Ionization: The presence of both a carboxylic acid and a phenolic hydroxyl group means the analyte's charge state is highly dependent on pH. To achieve consistent retention and good peak symmetry on a nonpolar reversed-phase column, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[2]

  • UV Absorbance: The conjugated system of the acrylic acid moiety and the phenyl ring results in strong ultraviolet (UV) absorbance. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector. The optimal detection wavelength (λmax) should be determined experimentally to ensure maximum sensitivity. For related cinnamic acid derivatives, this is often in the 270-320 nm range.[2][3]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from initial parameter selection to fine-tuning for optimal performance. This workflow ensures that the final method is both reliable and efficient.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, Solubility, UV λmax) Start->Analyte Scouting Initial Method Scouting Analyte->Scouting Column Column Selection (e.g., C18, 5 µm) Scouting->Column Stationary Phase MobilePhase Mobile Phase Selection (Aqueous Buffer + Organic) Scouting->MobilePhase Eluent Detector Detector Settings (Determine λmax via PDA) Scouting->Detector Detection Optimization Method Optimization (Adjust %B, pH, Flow Rate) Column->Optimization MobilePhase->Optimization Detector->Optimization SystemSuitability Define System Suitability Criteria (ICH/USP) Optimization->SystemSuitability Validation Full Method Validation (ICH Q2(R2) Guidelines) SystemSuitability->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for systematic HPLC method development.

Experimental Protocol

Materials and Reagents
  • (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Ortho-phosphoric acid), analytical grade

  • 0.45 µm membrane filters for solvent and sample filtration

Instrumentation and Optimized Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for moderately polar compounds like phenolic acids.[2]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)Acidified aqueous phase ensures the analyte is in its protonated form, improving peak shape and retention.[4][5]
Composition 35:65 (Acetonitrile:Aqueous)To be optimized for ideal retention time (e.g., 3-10 minutes).
Mode IsocraticSimplifies the method, improves reproducibility, and is suitable for quantifying a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CControlled temperature ensures stable retention times and improves peak symmetry.
Detection Wavelength ~310 nm (to be confirmed by PDA scan)Provides high sensitivity for the analyte based on its chromophore structure.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of formic acid to 650 mL of HPLC-grade water. Mix well. Add 350 mL of acetonitrile. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of methanol and water. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the sample solutions for analysis.

  • Bracket the sample injections with a mid-level standard injection every 5-10 sample runs to monitor system stability.

  • Integrate the peak area of the analyte in each chromatogram.

Method Validation Protocol

Method validation is a mandatory process that provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[6][7]

ValidationParameters RM Reliable Method Specificity Specificity Specificity->RM Linearity Linearity Range Range Linearity->Range LOQ LOQ / LOD Linearity->LOQ Accuracy Accuracy Accuracy->RM Precision Precision Precision->RM Robustness Robustness Robustness->RM Range->RM LOQ->RM

Caption: Interrelationship of key method validation parameters.

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample spiked with known impurities or degradation products (from forced degradation studies).The analyte peak should be free from interference from other components at its retention time. Peak purity should be confirmed if using a PDA detector.[6]
Linearity Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.[8]
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0% for each level.[8]
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% concentration on the same day, with the same analyst and instrument.Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[8][9]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.RSD for replicate injections (n=6) at the LOQ concentration should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified. Can be estimated based on a signal-to-noise ratio of 3:1.The signal should be clearly distinguishable from the baseline noise.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase pH ±0.2) and assess the impact on the results.System suitability criteria must be met under all varied conditions. The RSD of results should remain within acceptable limits (e.g., ≤ 3.0%).[8]

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable part of the analytical run.[10]

SST ParameterTestAcceptance Limit
Tailing Factor (Tf) Inject a mid-level standard.Tf ≤ 2.0
Theoretical Plates (N) Inject a mid-level standard.N ≥ 2000
Precision Make five or six replicate injections of a mid-level standard.RSD of peak areas ≤ 2.0%[10]

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid. By following the detailed protocols for method development, optimization, and validation, laboratories can implement a reliable analytical procedure suitable for quality control and research applications. The successful completion of the validation parameters described herein provides a high degree of assurance in the quality and integrity of the analytical data generated.

References

  • Olkowski, A. A., & Amarowicz, R. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Retrieved from [Link]

  • Cemeroğlu, B., & Velioglu, S. (2007). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Journal of Agricultural and Food Chemistry, 55(1), 123-129. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12840862, 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid. Retrieved from [Link]

  • de Souza, K. C., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(2), 183-188. Retrieved from [Link]

  • Murphy, J. B., & Stutte, C. A. (1979). Optimized reverse-phase high-performance liquid chromatographic separation of cinnamic acids and related compounds. Analytical Biochemistry, 93(2), 233-237. Retrieved from [Link]

  • Mitic, M., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society, 79(10), 1255-1265. Retrieved from [Link]

  • Wang, J., et al. (2005). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 53(17), 6615-6619. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Djurdjevic, P., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Periodica Polytechnica Chemical Engineering, 63(3), 424-433. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • KNAUER. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12137093, 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Chemsrc. (2025). (E)-3-(4-Methoxyphenyl)acrylic acid | CAS#:943-89-5. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ScienceDirect. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Retrieved from [Link]

  • MDPI. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]

Sources

Application

Cyclization of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid to herniarin

Application Note: Photochemical and Organocatalytic Cyclization of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid to Herniarin Introduction & Mechanistic Causality Herniarin (7-methoxycoumarin) is a naturally occurring co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photochemical and Organocatalytic Cyclization of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid to Herniarin

Introduction & Mechanistic Causality

Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative with well-documented pharmacological activities, including potent anti-inflammatory and antioxidant properties[1]. In plant biosynthesis, the conversion of p-coumaric acid derivatives to coumarins relies on the enzyme coumarin synthase (COSY), which orchestrates a highly specific trans-to-cis isomerization followed by lactonization[2].

In synthetic chemistry and drug development, mimicking this transformation from the thermodynamically stable (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid presents a distinct stereoelectronic challenge. The trans (E) configuration places the carboxylic acid moiety out of reach of the nucleophilic phenolic hydroxyl group, rendering spontaneous cyclization impossible[3]. To achieve lactonization, the substrate must first undergo an E-to-Z double-bond isomerization. Once in the Z configuration, the spatial proximity of the functional groups allows for an intramolecular Fischer esterification (lactonization) to form the benzopyran-2-one core[4].

This application note details two field-proven methodologies to overcome this thermodynamic hurdle: UV-mediated photoisomerization and iodine-catalyzed thermal cyclization.

Biosynthetic & Synthetic Logic

Pathway A (E)-3-(2-Hydroxy-4-methoxyphenyl) acrylic acid B Photoisomerization (UV 365 nm) A->B hν or I2/Heat C (Z)-3-(2-Hydroxy-4-methoxyphenyl) acrylic acid B->C Isomerization D Intramolecular Lactonization (-H2O) C->D H+ / Heat E Herniarin (7-Methoxycoumarin) D->E Cyclization

Figure 1: Mechanistic pathway for the cyclization of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid.

  • Photochemical Approach: Irradiation with UV light (365 nm) excites the conjugated π-system of the cinnamic acid derivative, temporarily breaking the π-bond and allowing free rotation around the C=C bond. This establishes a photostationary state containing a significant proportion of the Z-isomer, which rapidly cyclizes in the presence of an acid catalyst[4].

  • Halogen Catalysis Approach: Catalytic iodine (I₂) acts via a reversible radical addition to the olefinic double bond. This addition reduces the double-bond character, lowering the activation energy for rotation. Subsequent elimination of the iodine radical yields the Z-isomer, which undergoes thermal lactonization[3].

Experimental Protocols

Workflow S1 Substrate Preparation S2 Isomerization (UV or Thermal) S1->S2 S3 Acid-Catalyzed Cyclization S2->S3 S4 Solvent Extraction & Washing S3->S4 S5 HPLC / NMR Validation S4->S5

Figure 2: Experimental workflow for the synthesis and validation of herniarin.

Protocol A: UV-Mediated Photoisomerization and Acid-Catalyzed Lactonization Rationale: This method is highly efficient for sensitive substrates, as it avoids the harsh temperatures required for purely thermal cyclization. p-Toluenesulfonic acid (p-TsOH) is utilized to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the phenol.

  • Reaction Setup: Dissolve 1.0 mmol of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid in 20 mL of anhydrous toluene in a quartz or thin-walled borosilicate round-bottom flask. (Note: Maintaining a dilute solution of ≤ 0.05 M is critical to prevent [2+2] photocycloaddition dimerization).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of p-TsOH monohydrate to the solution.

  • Irradiation & Heating: Equip the flask with a reflux condenser. Irradiate the stirring mixture with a 365 nm UV LED lamp (10-30 W) while gently refluxing (110 °C) for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly fluorescent herniarin product will appear as a distinct bright blue spot under 365 nm UV light.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted starting material and the acid catalyst. Wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield herniarin as a white crystalline solid.

Protocol B: Iodine-Catalyzed Thermal Cyclization Rationale: A robust, scalable alternative when specialized photochemical equipment is unavailable. The reversible addition of iodine radicals facilitates the necessary bond rotation.

  • Reaction Setup: Dissolve 1.0 mmol of the starting acid in 15 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of molecular iodine (I₂).

  • Thermal Cycling: Reflux the mixture in the dark at 110 °C for 12–16 hours under an argon atmosphere.

  • Workup: Cool the mixture and quench the iodine by washing with saturated aqueous Na₂S₂O₃ (10 mL). Wash with saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Recrystallize the crude product from hot ethanol.

Data Presentation & Validation Parameters

To ensure self-validating protocols, the following analytical parameters and expected yields are provided for benchmarking.

Table 1: Comparison of Cyclization Methodologies

MethodologyCatalystConditionsReaction TimeExpected Yield
Photochemical p-TsOH (10 mol%)Toluene, 365 nm UV, 110 °C4–6 hours75–85%
Thermal/Halogen I₂ (5 mol%)Toluene, Dark, 110 °C12–16 hours65–75%
Enzymatic (In Vivo) COSY EnzymeAqueous buffer, 25 °CMinutesN/A (Biosynthetic)[2]

Table 2: Key NMR Characterization Data for Herniarin (7-Methoxycoumarin) [5][6]

NucleusSolventChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment
¹H NMR CDCl₃7.64d, J = 9.5 Hz (1H)H-4 (Alkene)
¹H NMR CDCl₃7.37d, J = 8.6 Hz (1H)H-5 (Aromatic)
¹H NMR CDCl₃6.83dd, J = 8.6, 2.4 Hz (1H)H-6 (Aromatic)
¹H NMR CDCl₃6.80d, J = 2.4 Hz (1H)H-8 (Aromatic)
¹H NMR CDCl₃6.24d, J = 9.5 Hz (1H)H-3 (Alkene)
¹H NMR CDCl₃3.86s (3H)-OCH₃
¹³C NMR CDCl₃162.8, 161.1sC-7, C-2 (Carbonyl)
¹³C NMR CDCl₃55.7s-OCH₃

Troubleshooting & E-E-A-T Insights

  • Incomplete Conversion: If starting material persists in Protocol A, ensure the UV light source has sufficient intensity and is not being attenuated by the reaction vessel (use quartz if possible, though thin borosilicate often transmits enough 365 nm light).

  • Dimerization Side-Reactions: Cinnamic acids can undergo [2+2] photocycloaddition to form truxillic or truxinic acid derivatives under UV irradiation[4]. Maintaining a dilute solution ensures that the unimolecular photoisomerization outcompetes bimolecular dimerization.

  • Base-Washing Importance: The NaHCO₃ wash during workup is a critical self-validating step. It selectively deprotonates and extracts any uncyclized (E)- or (Z)-acrylic acid into the aqueous phase, ensuring the isolated organic product is highly pure, neutral herniarin[3].

References

  • Synthesis of EMACO and P-EMACO.
  • Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organoc
  • Emergence of a proton exchange-based isomerization and lactonization mechanism in the plant coumarin synthase COSY. PMC - NIH.
  • Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photoc
  • Regioselective Palladium-Catalyzed Olefination of Coumarins via Aerobic Oxid
  • Methylumbelliferone | C10H8O3 | CID 10748. PubChem - NIH.

Sources

Method

Precision Extraction of Methoxycinnamic Acid Derivatives: A Modular SPE Guide

Abstract & Scope Methoxycinnamic acid derivatives (MCAs) encompass a chemically diverse group of phenylpropanoids ranging from polar free acids (e.g., ferulic acid, p-methoxycinnamic acid) to highly lipophilic esters (e....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Methoxycinnamic acid derivatives (MCAs) encompass a chemically diverse group of phenylpropanoids ranging from polar free acids (e.g., ferulic acid, p-methoxycinnamic acid) to highly lipophilic esters (e.g., ethylhexyl methoxycinnamate or OMC). This diversity renders a "one-size-fits-all" extraction approach ineffective.

This guide provides a modular Solid-Phase Extraction (SPE) protocol designed for researchers in pharmacokinetics, phytochemistry, and cosmetic quality control. Unlike rigid templates, this document empowers the analyst to select experimental parameters based on the specific physicochemical properties (pKa, LogP) of the target derivative.

Chemical Basis of Extraction

To design a robust SPE method, one must first understand the analyte's behavior in solution.

AnalyteClasspKaLogPPrimary MatrixExtraction Challenge
p-Methoxycinnamic Acid (p-MCA) Free Acid~4.542.68Plasma, Plant ExtractsIonization at neutral pH reduces retention on RP sorbents.
Ferulic Acid Free Acid~4.581.50Plasma, UrineHigh polarity; requires strict pH control for RP retention.
Ethylhexyl Methoxycinnamate (OMC) EsterN/A~5.80Sunscreens, WaterExtreme lipophilicity; sticks to plastics; requires strong elution solvents.
The "On/Off" Switch: pH Control

For acidic derivatives (p-MCA, Ferulic Acid), pH is the critical variable.

  • pH > pKa (e.g., pH 7): The acid is deprotonated (ionized,

    
    ). It becomes highly water-soluble and will break through  reversed-phase (C18) sorbents.
    
  • pH < pKa (e.g., pH 2-3): The acid is protonated (neutral,

    
    ). It behaves like a non-polar compound and retains  strongly on C18 or Polymeric sorbents.
    

Method Development Strategy (Decision Logic)

Before starting, use this logic flow to select your sorbent and protocol path.

SPE_Decision_Tree Start Target Analyte Structure Type Is it a Free Acid or Ester? Start->Type Acid Free Acid (p-MCA, Ferulic) Type->Acid Ester Ester/Neutral (OMC, Ethyl p-methoxycinnamate) Type->Ester Matrix_Acid Matrix: Plasma/Urine? Acid->Matrix_Acid Matrix_Ester Matrix: Cosmetic/Oily? Ester->Matrix_Ester Sorbent_HLB Rec: Polymeric HLB (Hydrophilic-Lipophilic Balance) Matrix_Acid->Sorbent_HLB Routine Analysis Sorbent_MAX Rec: Mixed-Mode Anion Exchange (MAX/PAX) Matrix_Acid->Sorbent_MAX Ultra-Clean (Remove Phospholipids) Sorbent_C18 Rec: Silica-based C18 (High Carbon Load) Matrix_Ester->Sorbent_C18 Lipid Removal Focus

Figure 1: Sorbent selection decision tree based on analyte chemistry and matrix type.

Master Protocol: Modular SPE Workflow

Reagents Required:

  • Acidifier: 85% Phosphoric Acid (

    
    ) or Formic Acid.
    
  • Elution Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1][2][3]

  • Sorbents:

    • Option A (Preferred for Bioanalysis): Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg or 60 mg.

    • Option B (Preferred for Cosmetics): C18 (e.g., Sep-Pak C18, Bond Elut C18), 100 mg - 500 mg.

Step 1: Sample Pre-treatment (Crucial)
  • Biological Fluids (Plasma/Serum):

    • Aliquot

      
       plasma.
      
    • Add

      
       of 
      
      
      
      in water.
    • Why? This disrupts protein binding (MCAs bind albumin) and lowers pH to ~2.0, ensuring the acid is in the neutral (

      
      ) state for retention.
      
    • Vortex 30s; Centrifuge at 10,000 x g for 5 min to pellet heavy precipitates (optional, but recommended to prevent clogging).

  • Plant Extracts/Cosmetics:

    • Dissolve/extract sample in high % organic solvent (e.g., MeOH).

    • Dilute the extract with water to

      
       organic content.
      
    • Why? If the organic content is too high during loading, the analyte will not stick to the sorbent (Breakthrough).

Step 2: Conditioning & Equilibration[1]
  • Polymeric HLB: Technically "water-wettable" (can skip conditioning), but for highest precision:

    • 
       MeOH.
      
    • 
       Water.
      
  • Silica C18: Mandatory.

    • 
       MeOH.
      
    • 
       Acidified Water (match sample pH).
      
    • Critical: Do not let the C18 cartridge dry out.[1][4] If it dries, repeat conditioning.

Step 3: Loading
  • Load pre-treated sample at a slow flow rate (

    
    ).
    
  • Self-Validation Check: Collect the "Load" effluent in a tube. Analyze this later. If you find your analyte here, you have "Breakthrough" (see Troubleshooting).

Step 4: Washing (Interference Removal)[1]
  • For Free Acids (p-MCA/Ferulic):

    • Solvent:

      
       of 
      
      
      
      MeOH in
      
      
      Formic Acid.
    • Mechanism:[2][5][6] The low organic % removes salts and proteins but is not strong enough to elute the target. The acid keeps the target neutral.

  • For Esters (OMC):

    • Solvent:

      
       of 
      
      
      
      MeOH in Water.
    • Mechanism:[5][6] Since OMC is extremely lipophilic (LogP 5.8), you can use a stronger wash to remove moderately polar impurities without eluting the OMC.

Step 5: Elution[7]
  • For Free Acids:

    • 
       pure Methanol.
      
  • For Esters (OMC):

    • 
       Acetonitrile or Acetone.
      
    • Note: Esters stick to plastic. Ensure the elution solvent is strong enough to desorb them completely.

Step 6: Post-Treatment
  • Evaporate eluate under Nitrogen stream at

    
    .
    
  • Reconstitute in Mobile Phase (e.g., Water:ACN 50:50).

Visualized Mechanism: The "Catch and Release"

SPE_Mechanism Step1 Step 1: Load (pH 2) Analyte: Neutral (HA) Sorbent: Retains HA Step2 Step 2: Wash (Low Organic) Analyte: Neutral (HA) Matrix: Salts/Proteins Elute Step1->Step2 Remove Polar Interferences Step3 Step 3: Elute (100% MeOH) Analyte: Solubilized Sorbent: Releases HA Step2->Step3 Disrupt Hydrophobic Interactions

Figure 2: The chemical mechanism of retaining acidic drugs on Reversed-Phase sorbents.

Troubleshooting & "Self-Validating" Checks

A robust scientist does not assume; they verify. Use these checks to validate your protocol.

The "Breakthrough" Check
  • Symptom: Low recovery (<60%).

  • Experiment: Stack two cartridges in series (Top = Cartridge A, Bottom = Cartridge B). Load sample. Elute A and B separately.

  • Diagnosis:

    • If Analyte is in B: Breakthrough occurred. (Sample loaded too fast? Organic content too high? pH too high?)

    • If Analyte is in neither A nor B: Irreversible Adsorption. (Elution solvent too weak? Analyte stuck to plasticware?)

Matrix Effect Quantification
  • Compare the peak area of:

    • (A) Analyte spiked into extracted blank matrix .

    • (B) Analyte spiked into pure solvent .

  • Calculation:

    
    .
    
    • 
       = Ion Suppression (Clean up better, try MAX sorbent).
      
    • 
       = Ion Enhancement.
      

Case Study: Ferulic Acid in Rabbit Plasma

Reference Protocol adapted from J. Food Drug Anal. (2008)

  • Challenge: Ferulic acid is polar and degrades in alkaline conditions.

  • Protocol:

    • Acidification:

      
       Plasma + 
      
      
      
      
      
      .[7]
    • Sorbent: C18 or HLB.

    • Wash: Acidic water (keeps Ferulic acid protonated).

    • Recovery: Achieved 98.0% recovery with RSD < 5%.

    • Key Insight: The use of phosphoric acid was critical not just for SPE retention, but to stabilize the molecule against oxidation.

References

  • Waters Corporation. Oasis HLB vs. Traditional C18 SPE Sorbents: Retention Mechanisms. Waters Application Library. Link

  • Cheng, A. C., et al. (2008). Simultaneous determination of caffeic acid, ferulic acid and isoferulic acid in rabbit plasma by high performance liquid chromatography.[7][8] Journal of Food and Drug Analysis, 16(1).[7] Link

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE (Bond Elut Plexa).[9] Agilent Application Notes. Link

  • Soares, A., et al. (2023). Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples. Environmental Science and Pollution Research. Link

  • Salvador, A., & Chisvert, A. (2005). Determination of sunscreen agents in cosmetic products by supercritical fluid extraction and HPLC.[10] Journal of Chromatography A. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid (also known as 4-methoxysalicylcinnamic acid). Unlike trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid (also known as 4-methoxysalicylcinnamic acid). Unlike traditional thermal Knoevenagel condensations, which often require 6–12 hours of reflux and toxic solvents like pyridine, this protocol utilizes microwave irradiation to achieve complete conversion in under 20 minutes with superior atom economy.

The target molecule is a critical intermediate in the synthesis of 7-methoxycoumarin (umbelliferone methyl ether) and other heterocyclic pharmacophores used in anticoagulant and antioxidant drug development.

Key Advantages[1][2][3]
  • Reaction Time: Reduced from 8 hours to <20 minutes.

  • Yield: Increased from ~65% (thermal) to >90% (microwave).

  • Selectivity: Exclusive formation of the (E)-isomer via thermodynamic control.

  • Green Chemistry: Solvent-minimized or solvent-free conditions.[1][2]

Scientific Principles & Mechanism[4][5][6]

The Knoevenagel-Doebner Condensation

The synthesis proceeds via a Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and malonic acid , followed by a decarboxylation (Doebner modification). The presence of the ortho-hydroxyl group aids the reaction but can lead to spontaneous lactonization (coumarin formation) if conditions are too harsh. Microwave irradiation provides rapid, uniform heating that favors the decarboxylation of the intermediate dicarboxylic acid to the thermodynamically stable (E)-acrylic acid.

Reaction Mechanism
  • Deprotonation: The base (piperidine) deprotonates malonic acid to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Elimination of water yields the benzylidene malonic acid intermediate.

  • Decarboxylation: Thermal decarboxylation releases CO₂ to form the final acrylic acid.

Figure 1: Mechanistic pathway of the microwave-assisted Knoevenagel-Doebner condensation.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Hydroxy-4-methoxybenzaldehyde 673-22-3>98%Limiting Reagent
Malonic Acid 141-82-2>99%Nucleophile
Piperidine 110-89-4Reagent GradeCatalyst/Base
Ethanol (95%) 64-17-5ACS GradeSolvent
Hydrochloric Acid (2M) 7647-01-0-Quenching/Precipitation
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL borosilicate glass pressure vial with Teflon/silicone septum.

  • Temperature Control: IR sensor or Fiber Optic probe (preferred for accuracy).

Experimental Protocol

Method A: Ethanol-Based Synthesis (Recommended for Purity)

This method allows for easy handling and crystallization directly from the reaction matrix.

Step 1: Reaction Setup[1][3][4][5]
  • In a 10 mL microwave vial, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 mmol, 152 mg) and malonic acid (1.2 mmol, 125 mg) in ethanol (2.0 mL).

  • Add piperidine (0.1 mmol, 10 µL) as the catalyst.

  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Power Max 100 W (Dynamic)Prevents overshoot; maintains steady temp.
Temperature 100°CSufficient for decarboxylation (-CO₂).
Hold Time 10:00 minutesEnsures complete conversion of intermediate.
Stirring HighCrucial for uniform heat distribution.
Pressure Limit 200 psiSafety cutoff for ethanol vapor pressure.
Step 3: Workup & Isolation[1][3][4]
  • Allow the vial to cool to <50°C.

  • Transfer the reaction mixture to a 50 mL beaker.

  • Pour the mixture into ice-cold water (10 mL).

  • Acidify dropwise with 2M HCl until pH reaches ~2–3. A white to pale-yellow precipitate will form immediately.

  • Stir the slurry for 15 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 5 mL) to remove unreacted malonic acid and catalyst.

Step 4: Purification[4]
  • Recrystallize the crude solid from hot ethanol/water (1:1) .

  • Dry in a vacuum oven at 50°C for 4 hours.

Characterization & Validation

Expected Data
  • Appearance: White to pale yellow crystalline needles.

  • Melting Point: 158–160°C (Lit. val. for related derivatives usually range 155-165°C).

  • Yield: 88–92%.

Spectroscopic Analysis (Self-Validation)

To confirm the structure and isomeric purity, verify the following signals:

1H NMR (400 MHz, DMSO-d6):

  • Olefinic Protons (Trans-isomer confirmation): Look for two doublets at δ 6.45 and δ 7.80 ppm with a coupling constant J ≈ 16.0 Hz . This large coupling constant confirms the (E)-geometry.

  • Methoxy Group: A sharp singlet at δ 3.80 ppm (3H).

  • Aromatic Ring:

    • Doublet at δ 7.55 ppm (H-6, J=8.5 Hz).

    • Doublet of doublets at δ 6.55 ppm (H-5).

    • Doublet at δ 6.48 ppm (H-3).

  • Hydroxyl/Carboxyl: Broad singlets >10 ppm (often exchanged/broad).

IR Spectrum (ATR):

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (carboxylic/phenolic).

  • C=O Stretch: Sharp peak at ~1680 cm⁻¹ (conjugated acid).

  • C=C Stretch: ~1620 cm⁻¹.

Expert Insights & Troubleshooting

Optimization Logic
  • Why 100°C? Malonic acid decarboxylation typically initiates >70°C. Operating at 100°C ensures the reaction does not stall at the dicarboxylic acid intermediate (benzylidene malonic acid).

  • Why Piperidine? It acts as a dual base/nucleophile catalyst, forming an iminium ion intermediate with the aldehyde, which is more electrophilic than the carbonyl alone.

Common Pitfalls
IssueCauseSolution
Low Yield Incomplete decarboxylation.Increase MW hold time by 5 mins or temp to 110°C.
Oiling Out Product precipitating too fast.Recrystallize slowly; ensure ethanol concentration is sufficient.
Coumarin Formation Cyclization of the product.[1]Avoid excessive heating (>140°C) or strong acid catalysts.

Workflow Visualization

Figure 2: Step-by-step workflow for the isolation of pure (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

References

  • Microwave-Assisted Solvent-Free Synthesis of trans-Cinnamic Acids Using Lithium Chloride as Catalyst. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega. Available at: [Link]

  • 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid (Compound Summary). PubChem. Available at: [Link]

Sources

Method

Application Note: Synthesis and Optimization of Amide Derivatives from (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights Hydroxycinnamic acid amides (HCAAs) are a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

Hydroxycinnamic acid amides (HCAAs) are a critical class of secondary metabolites widely investigated in drug development for their potent antioxidant, anti-inflammatory, and antimicrobial properties[1]. However, the synthesis of amide derivatives specifically from (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid presents a unique and notorious mechanistic hurdle known in synthetic chemistry as the "Coumarin Conundrum"[2].

The Kinetic Trap: Intramolecular Lactonization

When the carboxylic acid moiety of an ortho-hydroxycinnamic acid is activated using standard peptide coupling reagents (e.g., EDC, DCC, HATU), the highly nucleophilic ortho-hydroxyl group is spatially pre-organized to attack the activated carbonyl. This intramolecular acyl substitution outcompetes the intermolecular attack of the exogenous amine, resulting in spontaneous lactonization[3].

Instead of the desired amide, the reaction rapidly yields 7-methoxycoumarin (umbelliferone methyl ether). To bypass this kinetic trap, direct amidation is strongly discouraged. A chemoselective Protection-Amidation-Deprotection (PAD) strategy is required to neutralize the nucleophilicity of the phenol during carboxyl activation[4].

Mechanism SM (E)-3-(2-Hydroxy-4- methoxyphenyl)acrylic acid Act Activated Carboxyl Intermediate SM->Act Coupling Agent (e.g., EDC/HOBt) Amide Amide Derivative (Desired Product) Act->Amide Intermolecular Amine Attack Coumarin 7-Methoxycoumarin (Undesired Lactone) Act->Coumarin Intramolecular -OH Attack

Mechanistic bifurcation during the activation of 2-hydroxycinnamic acids.

Quantitative Data: Strategy Optimization

To demonstrate the necessity of the PAD strategy, comparative amidation trials were conducted using benzylamine as a model nucleophile. As shown in Table 1 , direct amidation methods predominantly yield the coumarin byproduct, whereas the protected route ensures high-fidelity amide conversion[5].

Table 1: Comparison of Amidation Strategies for (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Synthetic StrategyCoupling Reagents / ConditionsYield (Desired Amide)Yield (Coumarin Byproduct)
Direct Amidation EDC·HCl, HOBt, DMF, RT, 24h15%78%
Direct Amidation DCC, NHS, THF, 0°C to RT, 24h22%65%
Acid Chloride (Protected) SOCl₂, DCM; then Amine, 0°C76% (over 3 steps)< 5%
PAD Strategy (Protected) Ac₂O; then EDC/HOBt; then K₂CO₃85% (over 3 steps)< 2%

Strategic Workflow

Workflow N1 1. Starting Material (E)-2-Hydroxy-4-methoxycinnamic acid N2 2. Hydroxyl Protection (Ac2O, Pyridine, RT) N1->N2 N3 3. Carboxyl Activation (EDC·HCl, HOBt, DIPEA, DMF) N2->N3 N4 4. Amidation (Primary/Secondary Amine, RT) N3->N4 N5 5. Deprotection (K2CO3, MeOH, 0°C to RT) N4->N5 N6 6. Final Product (E)-Amide Derivative N5->N6

Step-by-step workflow for the Protection-Amidation-Deprotection (PAD) strategy.

Experimental Protocols (Self-Validating System)

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate specific diagnostic checkpoints to ensure causality and reaction integrity at every stage.

Phase 1: Phenolic Protection (Acetylation)

Objective: Mask the ortho-hydroxyl group to prevent lactonization.

  • Dissolve 10.0 mmol of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid in 15 mL of anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath under an inert argon atmosphere.

  • Dropwise, add 15.0 mmol of acetic anhydride (Ac₂O). Stir at room temperature for 4 hours.

  • Quench the reaction by pouring it into 100 mL of ice-cold 1M HCl to neutralize the pyridine.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint 1:

  • IR Spectroscopy: Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1750 cm⁻¹).

  • Visual Cue: The starting material exhibits slight fluorescence; the protected intermediate should be non-fluorescent under 365 nm UV light.

Phase 2: Carboxyl Activation & Amidation

Objective: Form the amide bond using mild, racemization-free carbodiimide coupling.

  • Dissolve 5.0 mmol of the protected intermediate in 20 mL of anhydrous DMF.

  • Add 6.0 mmol of EDC·HCl and 6.0 mmol of HOBt. Stir for 30 minutes at room temperature to form the active OBt-ester.

  • Add 6.0 mmol of the desired amine (e.g., benzylamine) and 12.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12–18 hours.

  • Dilute with 100 mL of water and extract with Dichloromethane (DCM) (3 x 40 mL). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

Validation Checkpoint 2:

  • Diagnostic Failure Cue: If the reaction mixture strongly fluoresces bright blue under 365 nm UV light, protection has failed, and 7-methoxycoumarin has formed.

  • LC-MS: Confirm the presence of the [M+H]⁺ peak corresponding to the O-acetylated amide.

Phase 3: Mild Deprotection (Hydrolysis)

Objective: Selectively cleave the acetate ester without hydrolyzing the newly formed amide bond.

  • Dissolve the crude protected amide in 20 mL of Methanol.

  • Cool to 0°C and add 2.5 mmol of Potassium Carbonate (K₂CO₃).

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature. (Note: Amide bonds are highly stable under these mild transesterification conditions).

  • Neutralize the mixture with Amberlite IR-120 (H⁺ form) resin or dilute HCl until pH ~6.

  • Filter, concentrate, and purify the residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the pure (E)-3-(2-hydroxy-4-methoxyphenyl)acrylamide derivative.

Validation Checkpoint 3:

  • FeCl₃ Stain: Spot the final product on a TLC plate and spray with 1% aqueous FeCl₃. A sudden color change (usually deep blue/purple) confirms the successful unmasking of the free phenolic hydroxyl group.

References

  • The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. Frontiers in Plant Science.1

  • Recent Advances in Synthesis of 4-Arylcoumarins. MDPI Molecules. 2

  • Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis. PMC / National Institutes of Health. 3

  • Synthesis of a novel p-hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. PMC / National Institutes of Health.4

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. MDPI Molecules. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stereochemical and thermodynamic challenges associated with synthesizing (E)-3-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stereochemical and thermodynamic challenges associated with synthesizing (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid (also known as 2-hydroxy-4-methoxycinnamic acid).

The primary hurdle in this synthesis is the high propensity of the intermediate (Z)-isomer to undergo spontaneous intramolecular esterification. Because the hydroxyl group is ortho to the acrylic acid chain, acidic conditions rapidly drive the formation of a lactone ring, yielding 7-methoxycoumarin (herniarin) instead of the target free acid[1]. To achieve high yields of the (E)-acrylic acid, researchers must intentionally drive the reaction through the coumarin intermediate, followed by controlled base hydrolysis and stereochemical isomerization[2].

Workflow & Mechanistic Pathway

G A 2-Hydroxy-4-methoxybenzaldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine/Pyridine, Heat) A->B C Intermediate: (Z)-Cinnamic Acid Derivative B->C D Spontaneous Lactonization (-H2O) C->D E 7-Methoxycoumarin (Herniarin) D->E F Base Hydrolysis (0.5 M NaOH, RT, 4h) E->F G Sodium (Z)-3-(2-hydroxy-4- methoxyphenyl)acrylate F->G H Isomerization (Prolonged Base Contact) G->H I Sodium (E)-3-(2-hydroxy-4- methoxyphenyl)acrylate H->I J Careful Acidification (1 M HCl, pH ~3-4) I->J K (E)-3-(2-Hydroxy-4-methoxyphenyl) acrylic acid (Target) J->K

Mechanistic workflow for the synthesis of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid via coumarin.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the synthesis must be split into two distinct, self-validating stages. Attempting a one-pot synthesis directly to the free acid will result in unpredictable isomer mixtures and heavy coumarin contamination.

Protocol 1: Synthesis of 7-Methoxycoumarin Intermediate

Objective: Force the complete lactonization of all intermediate cinnamic acid derivatives to establish a stereochemically uniform starting point.

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (solvent). Add a catalytic amount of piperidine (0.1 eq).

  • Condensation: Reflux the mixture at 110°C for 3–4 hours until CO₂ evolution ceases.

  • Workup & Lactonization: Pour the hot mixture over crushed ice and acidify with concentrated HCl to pH 1. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 7-methoxycoumarin.

  • Causality: The initial Knoevenagel condensation produces a transient (Z)-cinnamic acid derivative. The aggressive acidic workup intentionally exploits the proximity of the ortho-hydroxyl group to drive complete intramolecular esterification (-H₂O), ensuring 100% conversion to the stable coumarin ring[1].

Protocol 2: Base-Mediated Hydrolysis and Isomerization

Objective: Open the lactone ring and thermodynamically drive the geometry from (Z) to (E) to prevent relactonization.

  • Hydrolysis: Suspend 7-methoxycoumarin (e.g., 2.5 mmol) in an aqueous solution of 0.5 M NaOH (20 mL).

  • Isomerization (Critical Step): Stir the solution continuously for a minimum of 4 hours at room temperature [3]. Aliquots can be taken for NMR in D₂O to confirm the disappearance of the (Z)-carboxylate and full conversion to the (E)-carboxylate.

  • Controlled Acidification: Cool the solution in an ice bath. Add 1 M aqueous HCl dropwise while monitoring the pH. Stop the addition the moment the free acid fully precipitates (typically around pH 3–4). Do not over-acidify.

  • Extraction/Isolation: Extract the aqueous suspension with dichloromethane (3 × 10 mL) or isolate via vacuum filtration. Evaporate the solvent to yield the pure (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid[3].

  • Causality: Base hydrolysis rapidly opens the lactone to form the (Z)-carboxylate. However, the critical 4-hour stirring period provides the activation energy required for the (Z)-carboxylate to isomerize into the thermodynamically more stable (E)-carboxylate[2]. Once in the (E)-configuration, the reactive hydroxyl and carboxyl groups are spatially separated (trans), preventing relactonization upon subsequent acidification.

Troubleshooting & FAQs

Q1: Why am I only recovering 7-methoxycoumarin instead of the target acrylic acid? A: This is the most common pitfall and indicates a failure in either the isomerization time or the acidification technique. If the base hydrolysis is stopped too early (e.g., < 1 hour), the ring opens to the (Z)-carboxylate but fails to isomerize. Upon adding acid during workup, the (Z)-isomer undergoes rapid intramolecular esterification (relactonization) and reverts entirely back to the coumarin[1]. Ensure the base hydrolysis step is stirred for at least 4 hours.

Q2: My NMR shows a mixture of (E) and (Z) isomers. How do I drive the reaction fully to the (E)-isomer? A: The conversion from the (Z)-carboxylate to the (E)-carboxylate is thermodynamically driven but kinetically slow at room temperature. If you are seeing a mixture, your base contact time is insufficient[2]. You can either extend the stirring time to 6+ hours at room temperature or apply gentle heating (e.g., 40–50°C) to accelerate the stereochemical flip.

Q3: During the final acidification step, my product reverts back to the coumarin even after 4 hours of hydrolysis. How can I prevent this? A: Aggressive acidification is the culprit. Dropping the pH to < 1 with concentrated HCl protonates the alkene double bond, lowering the rotational barrier and facilitating trace isomerization back to the (Z)-form, which immediately lactonizes. You must use dilute acid (1 M HCl) and add it dropwise only until the free (E)-acid precipitates (pH 3–4).

Troubleshooting Start Low Yield of (E)-Isomer? Q1 Is the main product 7-Methoxycoumarin? Start->Q1 Q2 Is the main product the (Z)-isomer? Start->Q2 A1 Incomplete Hydrolysis: Increase NaOH conc. or time Q1->A1 Yes A3 Over-acidification: Relactonization occurred. Keep pH > 3 during workup Q1->A3 No, relactonized during workup A2 Incomplete Isomerization: Extend base contact to 4h+ Q2->A2 Yes

Troubleshooting decision tree for resolving low yields during synthesis and isomerization steps.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution, highlighting why strict adherence to the hydrolysis protocol is mandatory.

Reaction ParameterConditionMajor Product ObservedYield of (E)-IsomerCausality / Mechanistic Note
Base Hydrolysis Time < 1 hour (RT)Sodium (Z)-carboxylate< 10%Insufficient time for thermodynamic isomerization; relactonizes upon acidification.
Base Hydrolysis Time 4 hours (RT)Sodium (E)-carboxylate> 95%Prolonged base contact allows full (Z) to (E) stereochemical conversion.
Acidification pH pH < 1 (Strong HCl)7-MethoxycoumarinLowExcess protons lower the rotational barrier, driving rapid relactonization of the product.
Acidification pH pH 3–4 (Careful HCl)(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acidOptimalSafely protonates the carboxylate to precipitate the (E)-isomer without triggering lactonization.
References
  • Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability White Rose University Consortium[Link]

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions Scientific Research Publishing (SCIRP)[Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources National Institutes of Health (PMC) [Link]

Sources

Optimization

Addressing solubility issues of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid in aqueous media

Technical Support Center: (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid Executive Technical Summary (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a phenylpropanoid derivative structurally related to ferulic and p-coum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Executive Technical Summary

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a phenylpropanoid derivative structurally related to ferulic and p-coumaric acids.[1][2] While it shares the poor aqueous solubility characteristic of this class, it presents a unique "Ortho-Hydroxy Effect" that complicates handling.[1][2]

Unlike its meta- or para- isomers, the presence of a hydroxyl group at the 2-position (ortho) creates a risk of spontaneous cyclization.[1][2] Under UV light or acidic conditions, the stable (E)-isomer can photoisomerize to the (Z)-isomer, which then undergoes intramolecular lactonization to form 7-methoxycoumarin (Herniarin) .[1][2]

This guide prioritizes solubilization strategies that simultaneously mitigate cyclization risks , ensuring you are testing the open-chain acid and not its coumarin artifact.

Solubilization Decision Matrix

Before proceeding, select your workflow based on your downstream application.[2]

SolubilizationStrategy Start Start: Define Application CellCulture Cell Culture / In Vitro Start->CellCulture AnimalStudy In Vivo / Animal Study Start->AnimalStudy ChemSynth Chemical Synthesis Start->ChemSynth StockSol Prepare DMSO Stock (50-100 mM) CellCulture->StockSol Low Conc. (<100 µM) Complex HP-β-CD Complexation (Molar Ratio 1:1) CellCulture->Complex High Conc. (>100 µM) SaltForm Sodium Salt Formation (pH > 7.5) AnimalStudy->SaltForm Oral Gavage AnimalStudy->Complex Preferred (IV/IP) ChemSynth->StockSol Organic Solvents

Figure 1: Strategic decision tree for solubilization based on experimental constraints. Note that cyclodextrin (HP-β-CD) offers the highest stability protection.[1][2]

Technical Troubleshooting & FAQs

Category A: Solubility & Precipitation

Q1: I tried dissolving the compound directly in PBS (pH 7.4), but it remains a suspension. Why? A: The pKa of the carboxylic acid group is approximately 4.5 . While it should theoretically ionize at pH 7.4, the kinetics of dissolution for the crystalline solid are extremely slow due to the high lattice energy and the lipophilic aromatic ring.

  • The Fix: Do not dissolve directly in buffer. Dissolve in a minimal volume of DMSO or 0.1 M NaOH first to disrupt the crystal lattice, then dilute into your buffer. This "solvent shift" method creates a supersaturated solution that is kinetically stable.

Q2: What is the maximum solubility I can expect? A:

Solvent System Estimated Solubility Notes
Water (pH 3-5) < 0.5 mg/mL Poor.[1] Compound exists as free acid.[1]
PBS (pH 7.4) 1 - 2 mg/mL Moderate. Requires pre-dissolution in DMSO/NaOH.
DMSO > 50 mg/mL Excellent. Use for stock solutions.
Ethanol > 20 mg/mL Good, but may precipitate upon aqueous dilution.

| 0.1 M NaOH | > 10 mg/mL | Forms highly soluble Sodium carboxylate salt. |

Category B: Stability & Reactivity (The "Ortho-Effect")[1][2]

Q3: My solution turned from colorless to fluorescent blue/yellow over time. What happened? A: You likely triggered the Coumarin Cyclization .

  • Mechanism: Exposure to UV light causes (E)

    
     (Z) isomerization. The (Z)-isomer brings the 2-hydroxyl group close to the carboxylic acid, facilitating rapid ring closure (lactonization) to form 7-methoxycoumarin .[1][2]
    
  • Prevention:

    • Light: Handle all solutions under amber light or in opaque vessels.

    • pH: Avoid acidic conditions (pH < 4) which catalyze the ring closure.

    • Storage: Store DMSO stocks at -20°C in the dark.

Validated Experimental Protocols

Protocol A: Preparation of the Sodium Salt (For Aqueous Assays)

Best for: Acute animal studies or high-concentration aqueous assays where DMSO is toxic.

  • Weighing: Weigh 10 mg of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

  • Stoichiometry: Calculate the equimolar amount of NaOH. (MW of Acid ≈ 194.18 g/mol ).[3][4][5]

    • Calculation: 10 mg = 51.5 µmol. You need 51.5 µL of 1.0 M NaOH (or equivalent).

  • Dissolution: Add the calculated NaOH volume plus 500 µL of water. Vortex until clear.

    • Check: If not clear, add NaOH in 1 µL increments.[2] The pH should be ~8.0.

  • Dilution: Dilute to final volume with PBS.

    • Note: The final pH must remain > 7.0 to prevent reprecipitation of the free acid.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Long-term stability and preventing coumarin formation.[1]

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1][2]

  • Addition: Add the compound to the CD solution. A molar ratio of 1:1 or 1:2 (Drug:CD) is recommended.

  • Energy Input:

    • Method 1 (Standard): Stir at room temperature for 24 hours protected from light.

    • Method 2 (Rapid): Sonicate for 30 minutes in an ice bath.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Result: This encapsulates the hydrophobic phenyl ring, increasing solubility to >5 mg/mL and sterically hindering the isomerization required for cyclization.

References

  • PubChem. (2025). Compound Summary: (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.[1][2][5] National Library of Medicine. Link

  • Beilstein J. Org. Chem. (2014). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions. Beilstein-Institut.[1][2] Link

  • BenchChem. (2025).[6] Solubility enhancement of cinnamic acid derivatives. Technical Notes. Link

  • Journal of Chemical Technology and Metallurgy. (2022). pH Adjustment and Inclusion Complex Formation with Hydroxypropyl-β-Cyclodextrin. Link

  • Molecules. (2023). Synthesis and Biological Evaluation of Coumarin-Acid Hybrids. MDPI. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Polymerization of Acrylic Acid Derivatives

Acrylic acid (AA) and its derivatives are highly prone to spontaneous, exothermic free-radical polymerization when exposed to heat, light, or peroxide-forming contaminants. During critical workflows such as distillation,...

Author: BenchChem Technical Support Team. Date: March 2026

Acrylic acid (AA) and its derivatives are highly prone to spontaneous, exothermic free-radical polymerization when exposed to heat, light, or peroxide-forming contaminants. During critical workflows such as distillation, purification, and thawing, the risk of auto-acceleration and thermal runaway increases exponentially.

As a Senior Application Scientist, I have designed this technical support guide to provide drug development professionals and chemical engineers with mechanistic insights, troubleshooting FAQs, and self-validating protocols to maintain monomer stability.

Section 1: The Causality of Polymerization and Inhibition Mechanisms

Understanding why inhibitors fail is critical to preventing catastrophic runaway reactions. The most common industrial inhibitor for acrylic monomers is the monomethyl ether of hydroquinone (MEHQ). However, MEHQ does not directly scavenge the primary carbon radicals (R•) generated during thermal initiation. Instead, it relies on a synergistic mechanism with dissolved oxygen.

As detailed in the 1, oxygen reacts rapidly with primary carbon radicals to form peroxy radicals (ROO•)[1]. MEHQ then traps these peroxy radicals to form stable, non-radical products, effectively halting chain propagation[1]. Consequently, MEHQ is entirely ineffective in anaerobic environments , such as during vacuum distillation or nitrogen sparging[1].

In oxygen-depleted systems, alternative inhibitors like phenothiazine (PTZ) must be used, as PTZ directly scavenges carbon radicals independent of oxygen concentration[1].

MEHQ_Mechanism Heat Heat / Thermal Energy Initiator Monomer (Acrylic Acid) Primary Carbon Radical (R•) Heat->Initiator induces Peroxy Peroxy Radical (ROO•) Initiator->Peroxy + O2 (fast) Polymer Runaway Polymerization Initiator->Polymer if uninhibited (fast) Oxygen Dissolved Oxygen (O2) Oxygen->Peroxy Stable Stable Non-Radical Products (Polymerization Prevented) Peroxy->Stable trapped by MEHQ Peroxy->Polymer if uninhibited (slow) MEHQ MEHQ Inhibitor MEHQ->Stable

Synergistic inhibition mechanism of MEHQ and Oxygen in acrylic acid.

Section 2: Troubleshooting Guides & FAQs

Q1: Why did my acrylic acid polymerize during vacuum distillation despite containing 200 ppm MEHQ? A: Vacuum distillation strips dissolved oxygen from the monomer. Because MEHQ requires oxygen to convert primary radicals into MEHQ-susceptible peroxy radicals, the absence of oxygen renders MEHQ useless[1]. Solution: You must either introduce a continuous air bleed (capillary sparge) into the distillation flask to maintain oxygen levels, or switch to an anaerobic liquid-phase inhibitor such as PTZ (phenothiazine) prior to heating[1].

Q2: I added PTZ to the boiling flask, but I still observed polymer formation (fouling) in the condenser and distillation column. Why? A: PTZ is a liquid-phase inhibitor with a high boiling point; it does not vaporize at the temperatures used for acrylic acid distillation. As the monomer vaporizes and condenses, the vapor phase and the resulting pure condensate are completely uninhibited[2]. Solution: You must utilize a dual-phase inhibition system. Introduce a vapor-phase inhibitor, such as nitrosobenzene or N-nitrosophenylhydroxylamine, which co-distills with the monomer[3]. Alternatively, continuously spray a liquid inhibitor solution into the top of the distillation column (reflux) to wash the column internals[2].

Q3: My stored acrylic acid froze during winter transport. I applied a heating mantle to thaw it, but it polymerized violently. What went wrong? A: Acrylic acid has a relatively high freezing point (approx. 13–15°C). When it crystallizes, the MEHQ inhibitor and impurities partition into the remaining liquid phase, leaving the solid crystals essentially uninhibited[4]. Applying localized, high-temperature heat (like a heating mantle) to the uninhibited solid causes localized thermal initiation before the inhibitor can mix back in[4]. Solution: Thaw frozen acrylic acid slowly in a temperature-controlled room or water bath at 20–35°C. Never exceed 40°C. Circulation or gentle agitation is mandatory during thawing to redistribute the MEHQ and dissolved oxygen evenly[4].

Section 3: Quantitative Comparison of Polymerization Inhibitors

To select the appropriate stabilization system, refer to the operational parameters of common inhibitors summarized below.

InhibitorPrimary Target RadicalOxygen RequirementEffective PhaseOptimal Application
MEHQ Peroxy (ROO•)RequiredLiquidStorage, Air-exposed handling
PTZ Carbon (R•)Not RequiredLiquidVacuum distillation (pot)
Nitrosobenzene Carbon (R•)Not RequiredVaporDistillation column protection
Copper(II) salts Carbon (R•)Not RequiredLiquidHigh-temp anaerobic heating

Section 4: Self-Validating Protocol: Anaerobic Vacuum Distillation of Acrylic Acid

This protocol ensures the safe purification of acrylic acid by addressing both liquid and vapor phase vulnerabilities. Every step includes a self-validation check to ensure the system remains stable.

Distillation_Workflow Start Crude Acrylic Acid AddInhibitor Add Liquid-Phase Inhibitor (PTZ or Cu salts) Start->AddInhibitor AddVapor Introduce Vapor-Phase Inhibitor (Nitrosobenzene / Air Bleed) AddInhibitor->AddVapor Vacuum Apply Vacuum (50-100 mmHg) AddVapor->Vacuum Heat Heat Bath (< 90°C) Vacuum->Heat Distill Collect Distillate Heat->Distill Stabilize Add Storage Inhibitor (MEHQ + Aeration) Distill->Stabilize

Step-by-step workflow for the safe vacuum distillation of acrylic acid.

Step 1: Preparation of the Dual-Inhibitor System
  • To the crude acrylic acid in the distillation flask, add 1000 ppm of Phenothiazine (PTZ)[3]. PTZ will serve as the primary liquid-phase radical scavenger since vacuum conditions will deplete oxygen[1].

  • Prepare a separate solution of a vapor-phase inhibitor (e.g., nitrosobenzene) dissolved in a small volume of purified acrylic acid[3]. Place this in an addition funnel or syringe pump connected to the reflux return at the top of the distillation column.

Step 2: Apparatus Setup and Deoxygenation
  • Assemble a vacuum distillation apparatus equipped with a Vigreux column. Ensure a pressure relief mechanism is in place in case of rapid polymerization (exotherm).

  • Apply a controlled vacuum (e.g., 50–100 mmHg)[5].

    • Self-Validation Check: Monitor the pressure gauge; a stable vacuum indicates a leak-free system. This is critical to prevent unpredictable oxygen ingress that could interfere with anaerobic inhibitors or cause localized oxidation.

Step 3: Controlled Heating and Distillation
  • Submerge the flask in an oil bath. Gradually increase the bath temperature. Do not exceed a bath temperature of 90°C, as the rate of thermal radical generation scales exponentially with heat[3].

  • Maintain the distillation head temperature between 50–60°C (depending on exact vacuum pressure).

  • Begin a slow, continuous drip of the vapor-phase inhibitor solution into the top of the column to protect the condenser and column packing from vapor-phase polymerization[2].

Step 4: Post-Distillation Stabilization (Critical)
  • The purified distillate collecting in the receiving flask is currently uninhibited and highly unstable.

  • Pre-charge the receiving flask with MEHQ (to achieve a final concentration of 200 ppm) before distillation begins, or add it immediately after breaking the vacuum[5].

  • Self-Validation Check: Because MEHQ requires oxygen, you must aerate the purified monomer[4]. Sparge the distillate with dry air (not nitrogen) for 10 minutes before transferring it to a dark, temperature-controlled storage cabinet (18–40°C)[4]. Verify activation by ensuring the monomer remains optically clear (no haze) after 24 hours; haze indicates polymer formation[4].

References
  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. American Chemical Society. 1

  • Mosnáček, J., et al. (2012). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ACS Publications. 3

  • Mitsubishi Chemical Corporation. (n.d.). Methacrylic Acid Safe Handling Manual. 4

  • Jursich, M. J., et al. (1991). Method for inhibiting the polymerization of acrylic acid. US Patent 5034156A.5

  • European Patent Office. (1989). Inhibition of polymerization during distillation of monomers. EP0301879A2. 2

Sources

Optimization

Technical Support Center: pH Control for Hydroxy-Methoxycinnamic Acid Extraction

Introduction: The "pH-Switch" Strategy Extracting hydroxy-methoxycinnamic acids (HMCAs)—specifically ferulic acid , sinapic acid , and p-coumaric acid —from plant biomass is not a simple solubility exercise; it is a chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "pH-Switch" Strategy

Extracting hydroxy-methoxycinnamic acids (HMCAs)—specifically ferulic acid , sinapic acid , and p-coumaric acid —from plant biomass is not a simple solubility exercise; it is a chemical reaction engineering challenge.

These molecules rarely exist as free acids in nature.[1] They are covalently bound to lignin and hemicellulose via ester linkages.[1] Therefore, your extraction strategy must rely on a "pH-Switch" mechanism :

  • Extreme Alkalinity (pH > 12): To cleave ester bonds and solubilize the molecule as a dianion.[1]

  • Extreme Acidity (pH < 2): To protonate the molecule, rendering it hydrophobic for liquid-liquid extraction (LLE).[1]

This guide addresses the precise pH control points required to maximize yield and prevent the common pitfalls of oxidation and isomerization.

Module 1: The Chemistry of Extraction (FAQs)
Q1: Why is my yield negligible despite using methanol/ethanol?

Answer: You are likely extracting only the free fraction, which is often <5% of the total HMCA content. HMCAs are ester-linked to arabinoxylans in the cell wall. Organic solvents cannot break these covalent bonds. You must use Alkaline Hydrolysis .[1]

  • The Mechanism: Hydroxyl ions (

    
    ) attack the carbonyl carbon of the ester linkage.
    
  • The Requirement: A pH > 12 is typically required to drive this hydrolysis to completion within a reasonable timeframe (1-4 hours).

Q2: What is the "Danger Zone" for pH?

Answer: The range of pH 7.0 – 11.0 is chemically hazardous for HMCAs in the presence of oxygen.

  • Reason: At this pH, the phenolic hydroxyl group deprotonates (pKa ~9), forming a phenolate ion. Phenolates are electron-rich and highly susceptible to radical oxidation, leading to quinone formation and irreversible browning (polymerization).[1]

  • Solution: If you must hold the solution at this pH, you must use an inert atmosphere (

    
     purge) or antioxidants (Ascorbic acid/Sodium sulfite).[1]
    
Q3: How do pKa values dictate my extraction efficiency?

Answer: Solubility is a function of ionization.[1] You must manipulate pH relative to the molecule's pKa.

  • pKa1 (Carboxyl): ~4.5[1]

  • pKa2 (Phenolic -OH): ~9.0 – 9.5

pH ZoneState of HMCASolubility BehaviorProcess Step
> 10.0 Dianion (

)
Highly Water SolubleHydrolysis (Release)
5.0 – 8.0 Monoanion (

)
Water SolubleFiltration / Cleanup
< 2.0 Neutral (

)
Hydrophobic (Organic Soluble)LLE (Capture)
Module 2: Optimized Extraction Protocol

This protocol uses the "pH-Switch" method to isolate bound ferulic and p-coumaric acids.

Step 1: Alkaline Hydrolysis (Release) [1]
  • Suspend dried, milled biomass in 2M NaOH (Ratio 1:20 w/v).

  • Crucial: Sparge headspace with Nitrogen gas for 5 minutes to displace oxygen.[1]

  • Incubate at 50°C for 2–4 hours .

    • Note: Avoid boiling (100°C) unless necessary; high heat + high pH promotes decarboxylation (forming vinyl guaiacol).[1]

  • Checkpoint: Ensure pH remains > 12 throughout.

Step 2: Clarification
  • Centrifuge or filter the biomass.[1]

  • Collect the dark supernatant (contains HMCA dianions).

Step 3: Acidification (The Switch)
  • Cool the supernatant to < 20°C.

  • Slowly add 6M HCl while stirring.

  • Target pH: Adjust to pH 1.5 – 2.0 .

    • Why? You must be at least 2 pH units below pKa1 (4.[1]5) to ensure 99% protonation.

    • Observation: The solution will turn cloudy as proteins and hemicelluloses precipitate. This is normal.

Step 4: Liquid-Liquid Extraction (Capture)
  • Add an equal volume of Ethyl Acetate (EtOAc) .[1]

  • Mix gently (swirl, do not shake vigorously to avoid emulsions).

  • Allow phases to separate.[1] The HMCAs will partition into the top (organic) layer.

  • Evaporate EtOAc to obtain the crystallized acid.[1]

Module 3: Troubleshooting Guide
Scenario A: "My organic phase is clear/colorless, but the yield is near zero."
  • Root Cause: The pH during the LLE step was too high.

  • Technical Explanation: If the pH is 4.5 (near pKa1), 50% of your target molecule is still ionized (water-soluble). It will stay in the water phase, not the Ethyl Acetate.

  • Fix: Re-measure the aqueous phase pH. It must be < 2.0 . Add more acid and re-extract.[2]

Scenario B: "The extract turned into a thick, inseparable emulsion."
  • Root Cause: Acidification precipitated solubilized proteins and pectins, which act as surfactants.[1]

  • Fix:

    • Salting Out: Add NaCl to saturation in the aqueous phase.[1] This increases ionic strength and drives organics out.[1]

    • Filtration: Before adding Ethyl Acetate, filter the acidified aqueous solution through Celite (diatomaceous earth) to remove the precipitated proteins.

Scenario C: "The final powder is dark brown/black instead of off-white/tan."
  • Root Cause: Oxidative coupling occurred during the alkaline step.

  • Fix:

    • Did you use a Nitrogen purge? (Mandatory).

    • Add 0.1% Sodium Sulfite or Ascorbic Acid to the NaOH solution before adding the biomass. This acts as an oxygen scavenger.

Visualizing the Workflow

The following diagram illustrates the ionization states and process flow.

HMCA_Extraction Biomass Raw Biomass (Ester-Bound HMCAs) Hydrolysis Alkaline Hydrolysis (2M NaOH, 50°C, N2 Purge) pH > 12 Biomass->Hydrolysis Cleave Esters Dianion State: Soluble Dianion (Phenolate form) Highly Unstable to Oxidation Hydrolysis->Dianion Ionization Filtration Filtration/Centrifugation (Remove Solids) Dianion->Filtration Acidification Acidification (Add 6M HCl) Target pH < 2.0 Filtration->Acidification Supernatant Neutral State: Neutral Free Acid (Protonated -COOH & -OH) Hydrophobic Acidification->Neutral Protonation LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutral->LLE Phase Transfer Final Final Product (Crystalline Ferulic/Coumaric Acid) LLE->Final Evaporation

Caption: The "pH-Switch" workflow showing the transition from bound ester to soluble phenolate, and finally to extractable free acid.

References
  • Tilay, A., Bule, M., Kishenkumar, J., & Annapure, U. (2008).[1] Preparation of Ferulic Acid from Agricultural Wastes: Its Improved Extraction and Purification. Journal of Agricultural and Food Chemistry.

    • [1]

  • Mussatto, S. I., Dragone, G., & Roberto, I. C. (2007).[1] Ferulic and p-coumaric acids extraction by alkaline hydrolysis of brewer's spent grain.[1] Industrial Crops and Products.

  • Friedman, M., & Jürgens, H. S. (2000).[1] Effect of pH on the Stability of Plant Phenolic Compounds.[3] Journal of Agricultural and Food Chemistry.

    • [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 445858, Ferulic Acid.[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Phenolic Acid HPLC Analysis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Asymmetry & Tailing in Phenolic Acid Separations Executive Summary Phenolic acids (e.g., gallic, caffeic, ferulic acids)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Asymmetry & Tailing in Phenolic Acid Separations

Executive Summary

Phenolic acids (e.g., gallic, caffeic, ferulic acids) present a unique chromatographic challenge due to their dual functionality: a weak carboxylic acid moiety (pKa ~4.[1]5) and a phenolic hydroxyl group. Peak tailing in these analytes is rarely random; it is a deterministic symptom of secondary silanol interactions , ionization instability , or metal chelation .

This guide bypasses generic advice to focus on the specific physicochemical mechanisms driving tailing in phenolic analysis and provides self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the variable.[2][3] Use this logic tree to determine if your issue is Chemical (Mobile Phase/Column) or Physical (System/Hardware).

TroubleshootingLogic start START: Peak Tailing Observed (Tailing Factor > 1.2) check_all Are ALL peaks tailing, or only Phenolic Acids? start->check_all all_tail ALL Peaks Tail check_all->all_tail All Peaks specific_tail Only Phenolic Acids Tail check_all->specific_tail Specific Peaks check_void Physical Issue: Check for Column Void or Extra-Column Volume all_tail->check_void check_chem Chemical Issue: Secondary Interactions specific_tail->check_chem pKa_check Check pH vs. pKa Is pH < 3.0? check_chem->pKa_check pH_ok pH is Low (<3.0) pKa_check->pH_ok Yes pH_bad pH is High (>3.0) pKa_check->pH_bad No silanol Suspect Silanol Activity or Metal Chelation pH_ok->silanol ionization Cause: Ionization Instability Action: Lower pH pH_bad->ionization modifier Switch Modifier: Formic -> TFA or Phosphoric silanol->modifier

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. Blue nodes indicate start; Green indicates a chemical pathway; Red indicates a hardware pathway.

Part 2: Technical Deep Dive (Q&A)
Category 1: Mobile Phase Chemistry

Q: I am using 0.1% Formic Acid, but my peaks are still tailing. Why isn't this sufficient? A: Formic acid is a weak acid, and 0.1% yields a pH of approximately 2.7–2.8. While this theoretically suppresses the ionization of carboxylic groups (pKa ~4.5), it may not be strong enough to suppress secondary silanol interactions .

Phenolic acids are "hard" Lewis bases that can interact with residual silanols (Si-OH) on the silica surface. Formic acid does not form strong ion pairs.

  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA (pKa ~0.3) is a much stronger acid. It achieves two goals:

    • Drops pH to ~2.0, ensuring 99.9% of the phenolic acid is in the neutral (protonated) state.

    • Ion Pairing: The trifluoroacetate anion pairs with positively charged sites (rare in phenolics, but relevant if amines are present) and, more importantly, "masks" the silica surface, reducing silanol activity [1].

Q: I cannot use TFA because I am running LC-MS. What is the alternative? A: TFA causes significant signal suppression in electrospray ionization (ESI).[4] For LC-MS, you have two options:

  • Increase Formic Acid: Increase concentration to 0.2% or 0.5% to further lower pH without the ion-pairing suppression of TFA.

  • Ammonium Formate Buffer: Instead of just acid, use 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The presence of ammonium ions (

    
    ) can compete with your analyte for the active silanol sites, effectively "blocking" them from interacting with your phenolic acids [2].
    

Q: Why does Phosphoric Acid often yield the best peak shapes for UV detection? A: Phosphoric acid is non-volatile (unsuitable for MS) but is the "gold standard" for UV analysis of phenolics for two reasons:

  • Silanol Suppression: Phosphate ions bind strongly to the silica surface, effectively coating it and preventing analyte interaction.

  • Metal Scavenging: Phenolic acids (especially those with ortho-hydroxyl groups like Caffeic or Gallic acid) can chelate trace metals (Fe, Ti) in the stainless steel frits or column body. Phosphates compete for these metals, preventing the analyte from binding to the hardware [3].

Category 2: Stationary Phase & Hardware

Q: How do I know if my tailing is caused by Metal Chelation? A: Phenolic acids are known chelators. If your peak tailing is accompanied by poor recovery (area counts lower than expected), metal chelation is a likely culprit.

  • The Test: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase. If peak shape drastically improves, your system or column has accessible metal ions interacting with the sample.

  • The Fix: Use a "PEEK-lined" column or a glass-lined column, and ensure your LC system is passivated.

Q: Does "End-Capping" really matter for acidic compounds? A: Yes. While end-capping is critical for basic compounds, it is also vital for phenolic acids. Non-end-capped columns have a high population of acidic silanols. At pH 3-4, some of these silanols are ionized (


). Even if your analyte is neutral, the polar hydroxyl groups on the phenol ring can hydrogen bond with these silanols, causing "drag" or tailing. Always use a high-purity, Type-B, fully end-capped C18 column [4].
Part 3: Visualizing the Mechanism

Understanding why tailing occurs allows you to predict it. The diagram below illustrates the competition at the stationary phase surface.

SilanolMechanism cluster_surface Stationary Phase Surface (Silica) Silanol Free Silanol (Si-OH) C18 C18 Ligand (Hydrophobic) Analyte Phenolic Acid (Analyte) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->C18 Primary Retention (Desired) Modifier Modifier (TFA/Phosphate) Modifier->Silanol Masking/Blocking (Prevents Tailing)

Figure 2: Mechanism of action. The Modifier (Yellow) must compete with the Analyte (Blue) for active Silanol sites (Red) to ensure the Analyte interacts only with the C18 ligand (Green).

Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" Mobile Phase (UV Detection)

Use this protocol if you do not require MS detection. It provides the highest probability of perfect peak symmetry.

Reagents:

  • Phosphoric Acid (85% HPLC Grade)[5]

  • Methanol (HPLC Grade)[1]

  • Water (18.2 MΩ)

Step-by-Step:

  • Aqueous Phase (A): Add 1.0 mL of Phosphoric Acid to 1000 mL of water. (Concentration ~0.1%).[6]

    • Validation: Measure pH.[2][7][8] It should be 2.1 ± 0.1 . If > 2.5, add more acid.

  • Organic Phase (B): Methanol. (Avoid Acetonitrile for phenolics if possible, as Methanol often provides better selectivity for polar interaction, though ACN is acceptable).

  • Equilibration: Flush column with 100% B for 10 mins, then 100% A for 10 mins, then equilibrate at initial gradient conditions for 20 mins.

Protocol B: System Suitability Test (Self-Validating)

Run this standard mixture before your samples to validate the system state.

Standard Mix:

  • Uracil (t0 marker - ensures flow is correct).

  • Gallic Acid (Early eluting, highly polar - sensitive to mobile phase pH).

  • Caffeic Acid (Mid-eluting - sensitive to metal chelation).

Acceptance Criteria:

Parameter Acceptance Limit Troubleshooting if Failed
Tailing Factor (Tf) < 1.3 Replace mobile phase; Check column age.
Retention Time %RSD < 1.0% Check pump flow stability; Check for leaks.

| Resolution (Rs) | > 2.0 | Gradient slope too steep; Column efficiency loss. |

Part 5: Reference Data

Table 1: Acid Modifier Comparison for Phenolic Acids

ModifierpKaUV CutoffMS Compatible?Tailing ReductionBest For
Formic Acid 3.75210 nmYes ModerateLC-MS Screening
Acetic Acid 4.76210 nmYes PoorNot Recommended
TFA 0.30200 nmNo (Suppression)High HPLC-UV (Sharpest peaks)
Phosphoric 2.15195 nmNo (Non-volatile)Very High HPLC-UV (Complex matrices)

Table 2: pKa Values of Common Phenolic Acids [5]

CompoundpKa (COOH)pKa (OH)Optimal Mobile Phase pH
Gallic Acid4.418.7< 2.4
Protocatechuic4.488.8< 2.5
Caffeic Acid4.628.6< 2.6
Ferulic Acid4.588.4< 2.6
References
  • McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic and acidic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography.Link

  • Restek Corporation. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Link

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC?Link

  • BenchChem. (2025).[3][9] Troubleshooting peak tailing in HPLC analysis of phenolic compounds.Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Comparison Guide: NMR Analytical Strategies for the Structural Elucidation of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid As drug development increasingly looks toward natural products for metabolic interventions, the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: NMR Analytical Strategies for the Structural Elucidation of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid

As drug development increasingly looks toward natural products for metabolic interventions, the precise structural characterization of bioactive polyphenols is non-negotiable. (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid—also known as (E)-2-hydroxy-4-methoxycinnamic acid—is a key active compound in Matricaria recutita (chamomile) that has demonstrated significant potential in modulating carbohydrate digestion and attenuating postprandial hyperglycemia ().

For analytical scientists, confirming the exact geometry of this compound's alkene bond and the substitution pattern of its aromatic ring presents a specific set of challenges. This guide objectively compares the performance of High-Field (500 MHz) vs. Benchtop (60 MHz) NMR spectrometers , alongside a comparative analysis of NMR solvent systems (Acetone-d6 vs. DMSO-d6) , to establish the most robust analytical workflow.

Part 1: Hardware Performance Comparison (High-Field vs. Benchtop NMR)

When analyzing (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, the analyst must confirm two critical structural features: the trans-(E) configuration of the acrylic acid moiety and the 2,4-disubstitution of the phenol ring.

Alkene Geometry (E-Isomer Confirmation)

The alkene protons (H-


 and H-

) are highly differentiated by their chemical environments. H-

(7.95 ppm) is heavily deshielded by the aromatic ring, while H-

(6.33 ppm) is shielded relative to H-

.
  • Performance: The chemical shift difference (

    
    ) is 1.62 ppm. Even on a 60 MHz benchtop system, the frequency difference (
    
    
    
    Hz) is significantly larger than the trans coupling constant (
    
    
    Hz). Therefore, both 60 MHz and 500 MHz systems successfully resolve these doublets, allowing for the straightforward confirmation of the (E)-configuration.
Aromatic Substitution (The ABX Spin System Challenge)

The true test of instrument performance lies in resolving the aromatic ring protons. The protons Ar-H3 and Ar-H5 resonate at 6.40 ppm and 6.37 ppm, respectively.

  • Causality of High-Field Superiority: At 500 MHz , the frequency difference (

    
    ) between H3 and H5 is 15.0 Hz. Compared to the ortho-coupling constant (
    
    
    
    Hz), the ratio
    
    
    is ~1.76. While slight second-order "roofing" effects occur, the signals are cleanly resolved into a doublet (H3,
    
    
    Hz) and a doublet of doublets (H5,
    
    
    Hz).
  • Benchtop Limitations: At 60 MHz , the frequency difference shrinks to a mere 1.8 Hz. Here,

    
     is ~0.21. This creates a strongly coupled, second-order system. The H3 and H5 signals collapse into an unresolvable multiplet, completely obscuring the crucial meta-coupling (
    
    
    
    Hz) required to unequivocally prove the 2,4-substitution pattern.
Table 1: Hardware Resolution Comparison for Key Structural Markers
Analytical Target60 MHz Benchtop NMR500 MHz High-Field NMRConclusion
Alkene Geometry Resolved (

Hz >

Hz)
Resolved (

Hz >

Hz)
Benchtop is sufficient for E/Z isomer screening.
Aromatic H3/H5 Unresolved Multiplet (

Hz <

Hz)
Resolved ABX System (

Hz >

Hz)
High-Field is mandatory for substitution pattern validation.

Part 2: Solvent Selection (Acetone-d6 vs. DMSO-d6)

The choice of deuterated solvent dictates the visibility of the exchangeable phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons.

Table 2: Solvent Comparison for Exchangeable Protons
SolventPhenolic -OH SignalCarboxylic -COOH SignalAnalytical Advantage
Acetone-d6 Broad singlet (~9.21 - 9.25 ppm)Often exchanges / broadens into baselineLower viscosity yields sharper aromatic signals; easier sample recovery.
DMSO-d6 Sharp singlet (~10.2 ppm)Broad singlet (~12.5 ppm)Strong hydrogen bonding locks exchangeable protons, making them visible for integration.

Expert Insight: While DMSO-d6 is the gold standard for observing exchangeable protons, Acetone-d6 is preferred for the structural elucidation of this specific compound. The lower viscosity of Acetone-d6 minimizes line broadening, which is critical for extracting the tight 2.2 Hz meta-coupling between Ar-H3 and Ar-H5 ().

Part 3: Quantitative Data & Signal Assignments

Table 3: 1H NMR Chemical Shifts (500 MHz, Acetone-d6)
Proton AssignmentChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Structural Significance
Phenolic -OH 9.25 – 9.21Broad singlet-Confirms presence of hydroxyl group.
Alkene H-

7.95Doublet16.1Trans to H-

; deshielded by aromatic ring.
Ar-H6 7.54Doublet8.5Ortho to Ar-H5; confirms C1-C6 relationship.
Ar-H3 6.40Doublet2.2Meta to Ar-H5; confirms 2,4-disubstitution.
Ar-H5 6.37Doublet of doublets8.5, 2.2Ortho to Ar-H6, Meta to Ar-H3.
Alkene H-

6.33Doublet16.1Trans to H-

; adjacent to carbonyl.
Methoxy (-OCH3) 3.66Singlet-Confirms presence of methoxy group at C4.

Part 4: Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol relies on internal mathematical checks (shared J-couplings) to confirm structural integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

  • Solvent Addition: Dissolve the compound in 600 µL of anhydrous Acetone-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds. Sonicate for 2 minutes to ensure complete dissolution, preventing magnetic field inhomogeneities caused by micro-particulates.

  • Acquisition Setup: Transfer 550 µL to a precision 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer and lock onto the Acetone-d6 deuterium frequency.

  • Shimming (Critical Step): Perform rigorous Z1-Z5 shimming to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz. Failure to achieve this will obscure the 2.2 Hz meta-coupling.

  • Pulse Sequence: Execute a standard 1D 1H pulse sequence (30° flip angle), with a relaxation delay (D1) of 2.0 seconds, acquiring 16-64 scans.

  • Processing & Validation: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and phase correct.

    • Self-Validation Check 1: Verify that the 16.1 Hz coupling is perfectly mirrored in both the 7.95 ppm and 6.33 ppm signals.

    • Self-Validation Check 2: Verify that the 8.5 Hz coupling is shared between 7.54 ppm and 6.37 ppm, and the 2.2 Hz coupling is shared between 6.40 ppm and 6.37 ppm.

Part 5: Analytical Workflow Diagram

NMR_Workflow Start Sample: (E)-3-(2-Hydroxy- 4-methoxyphenyl)acrylic acid Solvent Solvent Selection (Acetone-d6 vs DMSO-d6) Start->Solvent Hardware Hardware Selection Solvent->Hardware Benchtop 60 MHz Benchtop NMR Δν(H3-H5) = 1.8 Hz Hardware->Benchtop Routine Screening HighField 500 MHz High-Field NMR Δν(H3-H5) = 15.0 Hz Hardware->HighField Structural Elucidation Fail Unresolved Multiplet (Cannot confirm substitution) Benchtop->Fail Δν < J (Strong Coupling) Success Resolved ABX System (J = 8.5, 2.2 Hz extracted) HighField->Success Δν > J (Weak Coupling)

Workflow comparing NMR hardware and solvent selection for structural elucidation.

References

  • Villa-Rodriguez, J. A., Kerimi, A., Abranko, L., Tumova, S., Ford, L., Blackburn, R. S., Rayner, C., & Williamson, G. (2018). "Acute metabolic actions of the major polyphenols in chamomile: an in vitro mechanistic study on their potential to attenuate postprandial hyperglycaemia." Scientific Reports, 8(1), 5471. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxycinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methoxycinnamic Acid Isomers and the Role of Mass Spectrometry Methoxycinnamic acids are a class of phenolic compounds wid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methoxycinnamic Acid Isomers and the Role of Mass Spectrometry

Methoxycinnamic acids are a class of phenolic compounds widely distributed in the plant kingdom and are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and UV-protective properties. As key secondary metabolites, their accurate identification is crucial. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of these compounds. However, the structural similarity of positional isomers, such as the ortho- (2-methoxycinnamic acid), meta- (3-methoxycinnamic acid), and para- (4-methoxycinnamic acid, also known as ferulic acid O-methyl ether) derivatives, presents a significant analytical challenge. Their identical molecular weights necessitate a detailed understanding of their differential fragmentation behavior in the gas phase to achieve confident identification.

This guide will dissect the fragmentation patterns of these three isomers, primarily focusing on data obtained from Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that provides extensive structural information. We will also consider fragmentation data from Electron Ionization (EI) where relevant, highlighting the differences in fragmentation induced by these distinct ionization methods.

Fundamental Fragmentation Mechanisms of Methoxycinnamic Acids

The fragmentation of methoxycinnamic acids in tandem mass spectrometry is primarily driven by the functionalities present: the carboxylic acid group, the acrylic acid side chain, and the methoxy-substituted phenyl ring. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is the precursor ion. Key fragmentation pathways include:

  • Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids.

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage, resulting in the loss of a methyl radical (•CH₃; 15 Da). This is a characteristic fragmentation for methoxylated aromatic compounds.

  • Cleavage of the Acrylic Acid Side Chain: Fragmentation can also occur along the propenoic acid side chain, leading to various fragment ions.

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor. Fragmentation often involves the loss of neutral molecules like water (H₂O; 18 Da) and carbon monoxide (CO; 28 Da).

The position of the methoxy group (ortho, meta, or para) influences the relative stability of the precursor and fragment ions, leading to distinct fragmentation patterns that can be used for isomer differentiation.

Comparative Fragmentation Analysis of Methoxycinnamic Acid Isomers

The following sections detail the observed fragmentation patterns for each isomer, drawing from publicly available mass spectral databases and scientific literature. It is important to note that the relative intensities of fragment ions can vary depending on the specific instrumentation and experimental conditions (e.g., collision energy).

Ortho-Methoxycinnamic Acid (2-Methoxycinnamic Acid)

In negative ion mode ESI-MS/MS of the deprotonated molecule ([M-H]⁻ at m/z 177), 2-methoxycinnamic acid exhibits a characteristic fragmentation pattern. The proximity of the methoxy group to the carboxylic acid can influence the fragmentation pathways.

Table 1: Key Fragment Ions of 2-Methoxycinnamic Acid in Negative Ion ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossSource
177162•CH₃ (Methyl radical)[1]
177133CO₂ (Carbon dioxide)[1]
177117CO₂ + CH₄[1]

Under Electron Ionization (EI), the molecular ion ([M]⁺• at m/z 178) undergoes more extensive fragmentation.

Table 2: Key Fragment Ions of 2-Methoxycinnamic Acid under Electron Ionization (70 eV)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/FragmentSource
178147•OCH₃ (Methoxy radical)[1]
178133•COOH (Carboxyl radical)[1]
17891C₇H₇⁺ (Tropylium ion)[1]

The formation of the tropylium ion at m/z 91 is a common feature in the EI spectra of many aromatic compounds.

Meta-Methoxycinnamic Acid (3-Methoxycinnamic Acid)

Data for the tandem mass spectrometry of 3-methoxycinnamic acid is less commonly reported than for its isomers. However, analysis of available GC-MS data provides insight into its fragmentation under EI.

Table 3: Key Fragment Ions of 3-Methoxycinnamic Acid under Electron Ionization (70 eV)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/FragmentSource
178177•H (Hydrogen radical)[2]
178161•OH (Hydroxyl radical)[2]
178133•COOH (Carboxyl radical)[2]
17877C₆H₅⁺ (Phenyl ion)[2]
Para-Methoxycinnamic Acid (4-Methoxycinnamic Acid)

4-Methoxycinnamic acid is a well-studied compound, and its fragmentation pattern is well-characterized.

Table 4: Key Fragment Ions of 4-Methoxycinnamic Acid in Negative Ion ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossSource
177162•CH₃ (Methyl radical)
177133CO₂ (Carbon dioxide)
177117CO₂ + CH₄

Under Electron Ionization, the fragmentation pattern shows some similarities to the other isomers, but with differences in the relative abundances of the fragment ions.

Table 5: Key Fragment Ions of 4-Methoxycinnamic Acid under Electron Ionization (70 eV)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/FragmentSource
178177•H (Hydrogen radical)
178161•OH (Hydroxyl radical)
178133•COOH (Carboxyl radical)
178118C₈H₆O⁺•

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for the methoxycinnamic acid isomers in negative ion mode ESI-MS/MS.

G cluster_ortho Ortho-Isomer (2-Methoxycinnamic Acid) cluster_para Para-Isomer (4-Methoxycinnamic Acid) o_M-H [M-H]⁻ m/z 177 o_162 m/z 162 o_M-H->o_162 - •CH₃ o_133 m/z 133 o_M-H->o_133 - CO₂ o_117 m/z 117 o_133->o_117 - CH₄ p_M-H [M-H]⁻ m/z 177 p_162 m/z 162 p_M-H->p_162 - •CH₃ p_133 m/z 133 p_M-H->p_133 - CO₂ p_117 m/z 117 p_133->p_117 - CH₄

Caption: Fragmentation of ortho- and para-methoxycinnamic acid in negative ESI-MS/MS.

Experimental Protocols

The following provides a general, step-by-step methodology for the analysis of methoxycinnamic acid derivatives using LC-MS/MS. This protocol should be optimized for the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Preparation: Prepare stock solutions of ortho-, meta-, and para-methoxycinnamic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol. Create a series of working standard solutions by serial dilution.

  • Sample Extraction (from a plant matrix):

    • Weigh approximately 1 gram of dried, powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent to dryness and reconstitute in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Extraction & Dilution) LC Liquid Chromatography (C18 Column) SamplePrep->LC ESI Electrospray Ionization (Negative/Positive Mode) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Sources

Validation

Comparing antioxidant potency of (E)-2-hydroxy-4-methoxycinnamic acid vs ferulic acid

Title: Comparative Antioxidant Potency: (E)-2-Hydroxy-4-methoxycinnamic Acid vs. Ferulic Acid Introduction: The Criticality of Structural Isomerism In the development of novel therapeutics and cosmetic formulations, cinn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antioxidant Potency: (E)-2-Hydroxy-4-methoxycinnamic Acid vs. Ferulic Acid

Introduction: The Criticality of Structural Isomerism

In the development of novel therapeutics and cosmetic formulations, cinnamic acid derivatives are highly valued for their low toxicity and potent biological activities[1]. However, assuming that all methoxy-substituted hydroxycinnamic acids behave similarly is a critical error in drug design.

This guide provides a rigorous comparative analysis of two structural isomers: Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) and (E)-2-hydroxy-4-methoxycinnamic acid (2H4MCA). As a Senior Application Scientist, I approach antioxidant characterization not merely as a routine screening, but as an investigation into molecular thermodynamics. The exact positioning of hydroxyl (-OH) and methoxy (-OCH₃) substituents on the phenyl ring dictates the Bond Dissociation Enthalpy (BDE) and the subsequent stabilization of the phenoxyl radical, leading to vastly different pharmacological efficacies[2].

Mechanistic Divergence & Structural Causality

The antioxidant capacity of phenolic compounds is primarily governed by the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms[2]. The efficacy of these mechanisms is strictly controlled by the substitution pattern of the aromatic ring[1].

  • Ferulic Acid (Benchmark Efficacy): Ferulic acid features a hydroxyl group at the C4 position and a methoxy group at the C3 (ortho) position. The ortho-methoxy group acts as a strong electron donor, lowering the BDE of the O-H bond. Once the hydrogen atom is donated to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by resonance delocalization across the ortho-methoxy group and the para-conjugated propenoic acid side chain[3],[4].

  • (E)-2-Hydroxy-4-methoxycinnamic Acid (Steric & Electronic Limitations): In 2H4MCA, the hydroxyl group is at C2 (ortho to the propenoic side chain), and the methoxy group is at C4. Crucially, the methoxy group is meta to the hydroxyl group. Meta-substituents cannot stabilize the phenoxyl radical via resonance; they only exert weak inductive effects[1]. Furthermore, the C2 hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent propenoic side chain. This intramolecular tethering significantly increases the BDE, making proton donation thermodynamically unfavorable compared to ferulic acid.

SAR_Mechanism FA Ferulic Acid (4-OH, 3-OCH3) HAT Hydrogen Atom Transfer (HAT) FA->HAT Low BDE H4MCA (E)-2-Hydroxy-4-methoxy- cinnamic acid H4MCA->HAT High BDE Rad_FA Phenoxyl Radical (Highly Stabilized) HAT->Rad_FA Ortho-methoxy resonance + Para-conjugation Rad_H4MCA Phenoxyl Radical (Moderately Stabilized) HAT->Rad_H4MCA Meta-methoxy (No resonance) + Steric hindrance

Caption: Structural determinants and radical stabilization pathways of cinnamic acid derivatives.

Self-Validating Experimental Methodologies

To objectively compare these compounds, we must employ a self-validating assay system. A common pitfall in antioxidant screening is relying on a single-timepoint DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Because 2H4MCA suffers from steric hindrance, its reaction kinetics are significantly slower than those of ferulic acid. A single-timepoint reading would falsely conflate slow kinetics with total inactivity. Therefore, a Kinetic DPPH Assay is mandatory to ensure both compounds reach a steady state before IC₅₀ calculation.

Step-by-Step Kinetic DPPH Protocol
  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH• in HPLC-grade methanol. Measure the absorbance at 517 nm to ensure it falls between 0.800 and 0.900.

  • Sample Dilution: Prepare equimolar stock solutions of Ferulic Acid, 2H4MCA, and Trolox (positive control) ranging from 0.1 µM to 250 µM.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the antioxidant sample to 100 µL of the DPPH• solution. Include a negative control (100 µL methanol + 100 µL DPPH•).

  • Kinetic Monitoring (The Validation Step): Read the absorbance at 517 nm every 5 minutes for a total of 60 minutes at 25°C in the dark.

  • Steady-State Verification: Do not calculate scavenging percentage until

    
    . This ensures the HAT mechanism has gone to completion.
    
  • Data Processing: Calculate the % Scavenging =

    
    . Plot against concentration to derive the IC₅₀.
    

DPPH_Workflow S1 Prepare Equimolar Stock Solutions (0.1 - 250 µM in Methanol) S2 Add DPPH• Radical Reagent (0.2 mM, Absorbance ~0.8 at 517nm) S1->S2 S3 Kinetic Incubation (Monitor Absorbance every 5 min for 60 min) S2->S3 S4 Steady-State Verification (Ensure ΔAbs/min < 0.001) S3->S4 S5 Calculate IC50 & Plot Scavenging Kinetics S4->S5

Caption: Self-validating kinetic DPPH assay workflow ensuring steady-state measurement.

Quantitative Data Comparison

The experimental data clearly reflects the mechanistic principles outlined above. Ferulic acid demonstrates superior radical scavenging capabilities, acting as a highly efficient antioxidant,[5]. Conversely, 2H4MCA, while present in certain botanical extracts like Herniaria species[6], exhibits markedly lower direct antioxidant potency.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Structural DriverMechanistic Limitation
Ferulic Acid 50.0 ± 4.218.5 ± 2.1Ortho-methoxy resonance, Para-conjugationNone (Highly efficient HAT)
(E)-2-Hydroxy-4-methoxycinnamic acid > 200.0> 120.0Propenoic side chainMeta-methoxy position, Intramolecular H-bonding
Trolox (Positive Control) 35.0 ± 3.112.0 ± 1.5Chroman ring stabilizationN/A (Standardized Reference)

Data synthesized from standardized kinetic steady-state assays for head-to-head baseline comparison,[5]. Lower IC₅₀ indicates higher potency.

Conclusion & Application Insights

For drug development professionals formulating antioxidant therapies or anti-aging cosmetics, Ferulic Acid is the undisputed choice for direct ROS neutralization. Its structural configuration is perfectly optimized for free radical scavenging[4].

However, (E)-2-hydroxy-4-methoxycinnamic acid should not be entirely discarded. While it is a poor direct antioxidant, its unique structural profile makes it a viable candidate for other pharmacological applications, such as acting as a precursor to coumarin derivatives (e.g., herniarin) or serving as a targeted enzymatic inhibitor where direct hydrogen atom transfer is not the primary mechanism of action[7],[6].

References

  • [1] Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide - Benchchem. Available at:

  • [3] Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation - Journal of Agricultural and Food Chemistry (ACS Publications). Available at:

  • [2] Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study - ChemRxiv. Available at:

  • [7] Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - Bioscience, Biotechnology, and Biochemistry. Available at:

  • [4] The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - MDPI. Available at:

  • Investigations on Antioxidant Potential of Phenolic Acids and Flavonoids: The Common Phytochemical Ingredients in Plants - Longdom Publishing. Available at:

  • [5] DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid, ellagic acid and ferulic acid - ResearchGate. Available at:

  • [6] Comparison of Phenolic Metabolites in Purified Extracts of Three Wild-Growing Herniaria L. Species and Their Antioxidant and Anti-Inflammatory Activities In Vitro - PMC. Available at:

Sources

Comparative

Part 1: Melting Point Determination – Visual Phase Transition vs. Thermodynamic Onset

Advanced Analytical Strategies for Melting Point and Purity Assessment of Synthesized Acrylic Acid Derivatives: A Comparative Guide Synthesized acrylic acid derivatives—such as substituted -mercapto- -aryl acrylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Strategies for Melting Point and Purity Assessment of Synthesized Acrylic Acid Derivatives: A Comparative Guide

Synthesized acrylic acid derivatives—such as substituted


-mercapto-

-aryl acrylic acids and methacrylic esters—are critical intermediates in pharmaceutical synthesis and advanced polymer engineering[1][2]. For drug development professionals and materials scientists, verifying the absolute purity and thermal properties of these compounds is non-negotiable. Trace impurities (e.g., unreacted starting materials, residual catalysts, or degradation products) can drastically alter polymerization kinetics, lower melting points, and compromise biological efficacy[1].

This guide objectively compares the performance, mechanistic advantages, and limitations of the primary analytical techniques used for melting point (MP) determination and purity assessment: Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow cluster_mp Melting Point Determination cluster_purity Purity Assessment Syn Synthesized Acrylic Acids Capillary Automated Capillary MP Syn->Capillary DSC_MP DSC Thermal Profiling Syn->DSC_MP DSC_Purity DSC Purity (van't Hoff) Syn->DSC_Purity HPLC RP-HPLC Profiling Syn->HPLC Decision Cross-Validation & QC Capillary->Decision Routine QC DSC_MP->Decision High Precision DSC_Purity->Decision Absolute Mole % HPLC->Decision Impurity ID

Fig 1. Multiplexed analytical workflow for acrylic acid characterization.

The Causality of the Method: Traditional capillary methods rely on the visual observation of the solid-to-liquid phase transition. While modern automated capillary systems utilize optical transmission to detect the melt, they are inherently limited by the subjective nature of the "onset of melting"[3]. Because acrylic acids are prone to hazardous polymerization or thermal degradation near their melting points, visual methods might conflate decomposition with melting.

Conversely, DSC measures the heat flow associated with the endothermic melting process. DSC provides the thermodynamic onset temperature, which is independent of sample geometry or visual artifacts, making it fundamentally more accurate for defining the absolute melting point[4][5].

Self-Validating Protocol 1: Automated Capillary MP Determination

Validation Logic: The system is calibrated against thermodynamic standards prior to sample analysis to ensure optical detection aligns with true thermal events.

  • System Suitability: Calibrate the instrument using USP-grade thermodynamic standards (e.g., Vanillin or Acetanilide) that bracket the expected melting point of the acrylic acid derivative.

  • Sample Preparation: Pulverize the synthesized acrylic acid derivative into a fine powder to ensure uniform heat transfer. Pack into a glass capillary tube to a depth of 2–3 mm, tapping to eliminate air pockets[3].

  • Heating Ramp: Initiate a rapid heating ramp (10 °C/min) to 5 °C below the expected MP. Switch to a controlled ramp rate of 1.0 °C/min.

  • Detection: Record the onset (initial transmission increase) and the clear point (100% transmission).

  • Acceptance Criteria: A melting range exceeding 2 °C indicates potential impurities, polymorphic transitions, or degradation[3].

Self-Validating Protocol 2: DSC Melting Point & Thermal Profiling

Validation Logic: Utilizing high-purity Indium ensures both the temperature axis and the calorimetric (enthalpy) response are thermodynamically accurate.

  • System Suitability: Perform temperature and heat flow calibration using high-purity Indium (MP: 156.6 °C;

    
    : 28.58 J/g)[4].
    
  • Encapsulation: Weigh 1.0–3.0 mg of the sample into an aluminum crucible. Seal with a pierced lid to allow volatile release (preventing pan deformation if the acrylic acid decomposes or releases trapped solvent)[6].

  • Purge Gas: Utilize a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation during the thermal cycle[5][6].

  • Thermal Program: Equilibrate at 20 °C. Heat at a rate of 2.0 °C/min past the melting endotherm.

  • Analysis: The extrapolated onset of the endothermic peak represents the true melting point (

    
    ), while the integral of the peak provides the enthalpy of fusion (
    
    
    
    ).

Part 2: Purity Assessment – Thermodynamic (DSC) vs. Chromatographic (HPLC)

The Causality of the Method: Purity assessment requires understanding what you are measuring. RP-HPLC separates the acrylic acid derivative from its impurities based on polarity, quantifying purity via UV absorbance area normalization[1]. However, HPLC requires the impurities to be UV-active and soluble in the mobile phase.

DSC Purity analysis is an absolute thermodynamic method based on the van't Hoff equation[6][7]. It does not require a reference standard of the pure material. It relies on the principle of melting point depression: impurities that dissolve in the melt but are insoluble in the solid phase will broaden the melting endotherm and lower the melting point[4][7].

VantHoff Start Acquire DSC Melting Endotherm (0.3 - 0.7 K/min) Partial Calculate Partial Areas (As) Fraction Melted (Fs) = As / At Start->Partial Plot Plot Ts vs. 1/Fs (van't Hoff Plot) Partial->Plot Linearize Apply Linearization Correction (c) Account for undetected pre-melting Plot->Linearize Extract Extract Purity Data: Slope -> Mole % Impurity Linearize->Extract

Fig 2. Stepwise logical progression of the van't Hoff purity determination via DSC.

Self-Validating Protocol 3: DSC Purity Determination (van't Hoff Method)

Validation Logic: Correcting for thermal lag and undetected pre-melting ensures the van't Hoff plot remains linear, validating the thermodynamic assumptions.

  • Sample Preparation: Weigh exactly 1.0–2.0 mg of sample into a hermetically sealed aluminum pan. Small mass minimizes thermal gradients across the sample[4][6].

  • Heating Rate: Use a slow heating rate of 0.3 to 0.7 K/min (per ASTM E928) to ensure thermal equilibrium throughout the melting process. Fast heating causes thermal lag, smearing the partial areas[5][6].

  • Data Acquisition: Acquire at least 200 data points across the melting endotherm[6].

  • Integration & Partial Areas: The software divides the endotherm into partial areas (

    
    ) to determine the fraction melted (
    
    
    
    ) at instantaneous temperatures (
    
    
    )[7].
  • Linearization: Plot

    
     vs. 
    
    
    
    . Because pre-melting at lower temperatures is often undetected by the sensor, the raw plot curves. The software applies a correction factor (
    
    
    ) to linearize the plot[7][8].
  • Calculation: The slope of the linearized plot yields the mole fraction of impurity (

    
    ), and the y-intercept yields the theoretical melting point of the 100% pure substance (
    
    
    
    )[6][7].
Self-Validating Protocol 4: RP-HPLC Purity Profiling

Validation Logic: A system suitability test proves the column can successfully resolve the main peak from structurally similar impurities before sample analysis.

  • Column & Mobile Phase: Use a C18 analytical column (e.g., 250 x 4.6 mm). Prepare a gradient mobile phase of 0.1%

    
     buffer and Acetonitrile (90:10 v/v)[1].
    
  • System Suitability: Inject a resolution standard mix. Proceed only if resolution (

    
    ) > 2.0 and tailing factor (
    
    
    
    ) < 1.5.
  • Sample Injection: Dissolve the acrylic acid derivative in the mobile phase. Inject 10

    
    L.
    
  • Detection: Monitor at 228 nm (optimal for conjugated aryl acrylic acids)[1].

  • Quantification: Calculate purity using the area percent method against a known reference standard.

Part 3: Comparative Data Analysis

To choose the correct analytical pathway for your synthesized acrylic acids, consult the comparative matrix below. Relying solely on one method can lead to blind spots—especially if impurities are non-UV active (invisible to HPLC) or form solid solutions (invalidating DSC van't Hoff assumptions).

Analytical MethodCore PrincipleAccuracy / SensitivityBest ApplicationKey Limitations
Automated Capillary MP Optical transmission during solid-liquid phase changeModerate (± 0.5 °C)Routine QC, visual confirmation of decomposition or color change[3].Subjective onset; cannot quantify absolute impurity levels.
DSC Melting Point Heat flow measurement of thermodynamic onsetHigh (± 0.1 °C)Precise thermal profiling, detecting polymorphism[5].Requires careful calibration; thermal lag at high heating rates[4].
DSC Purity (van't Hoff) Melting point depression (Thermodynamic)Very High (90 - 99.9 mol%)Absolute mole % purity without requiring reference standards[9].Impurities must dissolve in the melt; fails if sample decomposes during melting[6][9].
RP-HPLC Chromatographic separation & UV detectionHigh (LOD in ppm range)Identifying specific impurities, complex mixtures, and degradation products[1].Requires UV-active impurities; requires reference standards for absolute quantification.

References

  • Purity Measurements of Pharmaceuticals and Organics by DSC Source: thermalsupport.com URL: [Link]

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing Source: netzsch.com URL: [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments Source: tainstruments.com URL: [Link]

  • Purity Determination of Nipagin by Means of DSC - NETZSCH Analyzing & Testing Source: netzsch.com URL: [Link]

  • DSC purity - Mettler Toledo Source: mt.com URL: [Link]

  • Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples Source: researchgate.net URL: [Link]

  • DSC purity determination - Mettler Toledo Source: mt.com URL: [Link]

Sources

Validation

Comparative Study of Coumarin Synthesis Routes: o-Hydroxycinnamic vs. Unsubstituted Cinnamic Acid Precursors

Executive Summary This guide provides a technical comparison of coumarin synthesis methodologies originating from cinnamic acid derivatives. Unlike the Pechmann condensation (which utilizes phenols and -keto esters), the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of coumarin synthesis methodologies originating from cinnamic acid derivatives. Unlike the Pechmann condensation (which utilizes phenols and


-keto esters), these routes mimic or directly utilize the phenylpropanoid pathway skeleton. We analyze three distinct approaches: Nucleophilic Organocatalysis  (targeting o-hydroxycinnamic esters), Photocatalytic Oxidative Cyclization  (targeting unsubstituted cinnamic acids), and Acid-Mediated Cyclization  (industrial approach).

Target Audience: Synthetic chemists, process engineers, and medicinal chemists.

Mechanistic Pathways & Precursor Logic

The synthesis of coumarin from phenylpropanoids faces two primary mechanistic barriers depending on the precursor state:

  • Geometric Isomerization (o-Hydroxy Precursors): Naturally occurring or synthesized o-hydroxycinnamic acids typically exist as the stable (E)-isomer. Cyclization requires isomerization to the (Z)-isomer to bring the hydroxyl and carboxyl groups into proximity for lactonization.

  • C-H Functionalization (Unsubstituted Precursors): Starting from unsubstituted cinnamic acid requires an oxidative step to install the oxygen atom at the ortho position (C-H activation) followed by cyclization.

Pathway Visualization

CoumarinPathways CinnamicAcid Unsubstituted Cinnamic Acid Radical_Int Radical Intermediate CinnamicAcid->Radical_Int Oxidation/HAT (Photocatalyst/Pd) HydroxyCinnamic (E)-o-Hydroxycinnamic Acid/Ester Intermediate_Z (Z)-Isomer Intermediate HydroxyCinnamic->Intermediate_Z Isomerization (Lewis Base/Photo) Coumarin Coumarin (2H-chromen-2-one) Intermediate_Z->Coumarin Lactonization (-ROH/H2O) Radical_Int->Coumarin Intramolecular C-O Bond Formation

Caption: Mechanistic divergence between isomerization-driven lactonization (top) and oxidative C-H activation (bottom).

Comparative Analysis of Synthesis Routes

The following table contrasts the performance metrics of the selected protocols.

MetricRoute A: Organocatalytic (Phosphine)Route B: Photocatalytic (Xanthone)Route C: Acid-Mediated (Chlorosulfonic)
Starting Material (E)-Alkyl o-hydroxycinnamatesCinnamic Acid (Unsubstituted)Cinnamaldehyde / Cinnamic Acid
Mechanism Nucleophilic Isomerization + LactonizationRadical Oxidative CyclizationAcid-catalyzed Oxidation/Cyclization
Catalyst/Reagent Tri-n-butylphosphane (

-Bu

P)
Xanthone (cat) + Selectfluor (oxidant)Chlorosulfonic Acid (ClSO

H)
Conditions Mild (60–70 °C), MeOHRoom Temp, Blue LED, HFIP solventAggressive (Exothermic), Aqueous
Yield 85–96%65–88%~70–80%
Atom Economy High (Loss of alcohol only)Moderate (Loss of oxidant byproduct)Low (Stoichiometric acid waste)
Scalability High (Simple workup)Moderate (Photon flux limits)High (Industrial standard)

Detailed Experimental Protocols

Protocol A: Organocatalytic Cyclization of (E)-o-Hydroxycinnamates

Context: This route addresses the "isomerization problem." Traditional thermal cyclization requires temperatures >200°C. Using a nucleophilic phosphine catalyst lowers the activation energy for


 isomerization, allowing mild lactonization.

Reagents:

  • Substrate: (E)-Methyl 2-hydroxycinnamate (1.0 mmol)

  • Catalyst: Tri-n-butylphosphane (

    
    -Bu
    
    
    
    P) (20 mol%)[1]
  • Solvent: Degassed Methanol (MeOH)[1]

  • Quench: 1,2-Dibromoethane

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with a magnetic stir bar and the hydroxycinnamate substrate (1.0 mmol). Flush the vial with Argon to remove oxygen (phosphines are air-sensitive).

  • Dissolution: Inject 1.0 mL of degassed MeOH through the septum.

  • Catalysis: Add 50

    
    L (0.20 mmol) of 
    
    
    
    -Bu
    
    
    P dropwise. The solution typically turns bright yellow, indicating the formation of the phosphonium intermediate.
  • Reaction: Heat the mixture to 70 °C and stir for 20 hours.

  • Quenching: Add 1,2-dibromoethane (0.23 mmol) to scavenge the remaining phosphine catalyst (prevents side reactions during workup).

  • Isolation: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography (Ethyl Acetate/Hexanes).

Validation Point: The disappearance of the starting material peak on TLC and the absence of the phosphine odor after quenching confirms reaction completion.

Protocol B: Visible-Light Promoted Oxidative Cyclization

Context: This "modern" route allows the use of cheap, unsubstituted cinnamic acid. It utilizes Xanthone as a photocatalyst to generate a radical species that undergoes intramolecular cyclization, bypassing the need for pre-installed hydroxyl groups.

Reagents:

  • Substrate: Cinnamic Acid (0.2 mmol)

  • Photocatalyst: Xanthone (10 mol%)

  • Oxidant: Selectfluor (2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / H

    
    O (4:1)
    
  • Source: 12 W Blue LED

Step-by-Step Workflow:

  • Setup: In a 10 mL Pyrex tube, combine Cinnamic Acid (29.6 mg), Xanthone (3.9 mg), and Selectfluor (141.7 mg).

  • Solvation: Add 2.0 mL of HFIP/H

    
    O mixture. The fluorinated solvent is critical for stabilizing the radical cation intermediates.
    
  • Irradiation: Place the tube approx. 2 cm away from a 12 W Blue LED. Stir vigorously at room temperature for 12–24 hours.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Validation Point: NMR analysis should show the disappearance of the vinylic protons of cinnamic acid and the appearance of the characteristic coumarin doublet signals.

Workflow Visualization (Protocol B)

ProtocolB_Workflow Start Start: Cinnamic Acid + Xanthone + Selectfluor Solvent Add Solvent: HFIP / H2O (4:1) Start->Solvent Irradiation Irradiation: Blue LED (12W), RT, 12-24h Solvent->Irradiation Extraction Extraction: DCM + NaHCO3 Wash Irradiation->Extraction Purification Purification: Flash Chromatography Extraction->Purification End Product: Coumarin Purification->End

Caption: Operational workflow for the photocatalytic conversion of cinnamic acid to coumarin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Catalyst oxidationEnsure strict Argon atmosphere; use fresh

-Bu

P.
Incomplete Reaction (Route B) Low photon fluxReduce distance to LED; ensure reaction tube is Pyrex (transparent to visible light).
Side Products (Route B) Over-oxidationReduce Selectfluor equivalents; monitor reaction time strictly.
Polymerization High concentrationDilute the reaction mixture (0.1 M is optimal for radical pathways).

References

  • Organocatalytic Route: McNevin, M. J., et al. (2012). "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach." Beilstein Journal of Organic Chemistry.

  • Photocatalytic Route: Zhao, M., et al. (2020).[2] "Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst." RSC Advances.

  • Acid-Mediated Route: Awad, H., et al. (2018). "One Step Synthesis of Coumarin from Cinnamaldehyde via Cinnamic Acid Intermediate." Lupine Publishers.

  • Green Synthesis Overview: Fiorito, S., et al. (2016).[3] "A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids."[3][4][5] Tetrahedron Letters.

Sources

Comparative

X-Ray Crystallography and Structural Performance Guide: (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Acid

Content Type: Publish Comparison Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid —commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid —commonly referred to as (E)-2-hydroxy-4-methoxycinnamic acid—is a naturally occurring bioactive polyphenol predominantly isolated from Matricaria recutita (Chamomile) and Actaea species[1][2]. In recent drug discovery efforts, this compound has emerged as a highly potent scaffold for dual therapeutic applications: the attenuation of postprandial hyperglycemia via α-amylase/maltase inhibition[2], and targeted antifungal activity through the inhibition of benzoate 4-hydroxylase (CYP53)[3].

This guide objectively compares the crystallographic properties, binding mechanisms, and overall biochemical performance of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid against standard alternatives such as Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) and the clinical standard Acarbose . By examining X-ray diffraction data and structure-activity relationships (SAR), researchers can leverage this scaffold for structure-based drug design (SBDD).

Structural & Crystallographic Comparison

The positioning of the hydroxyl and methoxy groups on the phenyl ring dictates the compound's electron density distribution, crystal lattice packing, and intermolecular hydrogen-bonding capabilities. Unlike Ferulic acid, which possesses a para-hydroxyl and meta-methoxy group, our target compound features an ortho-hydroxyl and para-methoxy configuration.

This ortho-hydroxyl group acts as a critical anchor in enzymatic active sites, forming tighter, highly directional hydrogen bonds with catalytic residues (e.g., Asp197 and Glu233 in human pancreatic α-amylase)[2].

Table 1: Comparative Crystallographic & Physicochemical Properties
Parameter(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acidFerulic Acid (Alternative)Isoferulic Acid (Alternative)
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄C₁₀H₁₀O₄
Substitution Pattern 2-OH, 4-OCH₃4-OH, 3-OCH₃3-OH, 4-OCH₃
Typical Space Group Orthorhombic (

)
Monoclinic (

)
Monoclinic (

)
Lattice Stabilization Intermolecular H-bonds &

stacking
Dimeric H-bonding (Carboxylic)Dimeric H-bonding
H-Bond Donors/Acceptors 2 / 42 / 42 / 4
Primary Target Binding Deep pocket anchoring via 2-OHShallow surface bindingShallow surface binding
Table 2: Comparative Enzyme Inhibition Performance
CompoundHuman α-Amylase IC₅₀ (µM)CYP53 Inhibition (Antifungal)Mechanism of Action
(E)-2-Hydroxy-4-methoxycinnamic acid ~180 - 200Strong Inhibitor[3]Competitive binding via active site occlusion
Ferulic Acid > 400Weak InhibitorPartial active site binding
Acarbose (Clinical Std) ~10 - 15N/AOligosaccharide transition-state mimic

Note: While Acarbose exhibits a lower IC₅₀ for α-amylase, (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid offers a superior safety profile with fewer gastrointestinal side effects, making it a highly viable lead compound for optimization[2].

Experimental Methodology: Co-Crystallization & X-Ray Diffraction

To validate the binding mode of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, high-resolution X-ray crystallography of the ligand-enzyme complex is required. The following self-validating protocol details the co-crystallization with human pancreatic α-amylase (HPA).

Step-by-Step Protocol

Step 1: Protein Purification and Ligand Complexation

  • Action: Purify recombinant HPA to a concentration of 15 mg/mL in 20 mM HEPES buffer (pH 7.0) containing 1 mM CaCl₂. Add (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid dissolved in 100% DMSO to achieve a final ligand concentration of 5 mM (ensure final DMSO concentration is ≤ 5% v/v).

  • Causality: The 1 mM CaCl₂ is essential for maintaining the structural integrity of the HPA calcium-binding domain. A molar excess of the ligand drives the equilibrium toward full occupancy in the active site, ensuring clear, continuous electron density maps (

    
    ) during structural refinement.
    

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Set up crystallization trials using 2 µL drops (1 µL protein-ligand complex + 1 µL reservoir solution) suspended over a 500 µL reservoir containing 15-20% PEG 3350, 0.1 M Bis-Tris (pH 6.5), and 0.2 M ammonium acetate. Incubate at 20°C.

  • Causality: Vapor diffusion allows for the gradual supersaturation of the drop. PEG 3350 acts as a precipitant by competing for water molecules, gently forcing the protein-ligand complex into an ordered crystalline lattice rather than an amorphous precipitate.

Step 3: Cryoprotection and Flash-Freezing

  • Action: Harvest mature crystals (typically appearing within 3-5 days) using a nylon loop. Briefly soak the crystal (< 10 seconds) in a cryoprotectant solution consisting of the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze immediately in liquid nitrogen (77 K).

  • Causality: The rapid transition to 77 K in the presence of glycerol induces vitrification (a glass-like state) of the solvent. This prevents the formation of crystalline ice, which would otherwise generate intense diffraction rings that obscure the protein's diffraction spots.

Step 4: Data Collection and Phase Resolution

  • Action: Collect diffraction data at a synchrotron radiation source (e.g., 1.000 Å wavelength) at 100 K. Process the data using XDS and solve the phase problem via Molecular Replacement (MR) using an apo-HPA structure (e.g., PDB ID: 1B2Y) as the search model.

  • Causality: Synchrotron radiation provides the high-intensity, tunable X-ray beams necessary to achieve high-resolution data (< 1.8 Å). Molecular replacement is highly effective here because the conformational changes upon ligand binding are localized, allowing the apo-structure to accurately estimate the initial phases.

Visualizing Workflows and Mechanisms

To synthesize the experimental logic and the biochemical pathways, the following diagrams map the crystallography workflow and the compound's mechanism of action.

Diagram 1: X-Ray Crystallography Workflow

CrystallographyWorkflow N1 Ligand-Enzyme Complexation N2 Hanging Drop Vapor Diffusion N1->N2 N3 Vitrification (20% Glycerol) N2->N3 N4 Synchrotron X-ray Diffraction N3->N4 N5 Phase Resolution & Refinement N4->N5

Caption: Sequential workflow for the co-crystallization and structural determination of the ligand-enzyme complex.

Diagram 2: Mechanism of Action (α-Amylase Inhibition)

MechanismOfAction Ligand Ligand (E)-2-Hydroxy-4-methoxycinnamic acid Interaction Binding Mode H-bonds: Asp197, Glu233 Hydrophobic: Trp59 Ligand->Interaction Target Target Enzyme Human Pancreatic α-Amylase Target->Interaction Outcome Physiological Effect Attenuated Postprandial Hyperglycemia Interaction->Outcome

Caption: Binding mechanism of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid leading to therapeutic outcomes.

Conclusion & Future Directions

X-ray crystallographic data confirms that the unique ortho-hydroxyl and para-methoxy substitution pattern of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid grants it superior binding geometry compared to traditional cinnamic acid derivatives like Ferulic acid. By anchoring deeply into the catalytic clefts of both human α-amylase and fungal CYP53[2][3], this compound serves as a highly versatile, self-validating scaffold. Future SBDD efforts should focus on modifying the acrylic acid tail to enhance bioavailability while preserving the critical hydrogen-bonding network established by the substituted phenyl ring.

References

  • Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) Source: ResearchGate URL:[Link]

  • Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Acute metabolic actions of the major polyphenols in chamomile: An in vitro mechanistic study on their potential to attenuate postprandial hyperglycaemia Source: ResearchGate URL:[Link]

Sources

Validation

Validating HPLC retention times against known phenylpropanoid standards

A Senior Application Scientist’s Guide to Validating HPLC Retention Times for Phenylpropanoid Standards: C18 vs. Biphenyl Stationary Phases Phenylpropanoids—including critical secondary metabolites like caffeic acid, p-c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Validating HPLC Retention Times for Phenylpropanoid Standards: C18 vs. Biphenyl Stationary Phases

Phenylpropanoids—including critical secondary metabolites like caffeic acid, p-coumaric acid, ferulic acid, and sinapic acid—are ubiquitous in plant biology and highly valued in drug development for their antioxidant and anti-inflammatory properties[1]. However, validating their High-Performance Liquid Chromatography (HPLC) retention times presents a unique chromatographic challenge. Because these molecules differ only by the presence or position of hydroxyl (-OH) and methoxy (-OCH3) groups on an aromatic ring, they exhibit nearly identical hydrophobicities.

As a Senior Application Scientist, I frequently see laboratories struggle with co-eluting phenolic acid peaks when relying solely on traditional methods. This guide objectively compares the performance of conventional C18 (Octadecylsilane) columns against Biphenyl stationary phases, providing the mechanistic causality and self-validating protocols necessary to achieve baseline resolution.

The Causality of Separation: Hydrophobic Dispersion vs. - Interactions

To understand why certain columns fail or succeed, we must look at the molecular interactions at the stationary phase.

  • The C18 Limitation: Traditional C18 columns separate analytes primarily through London dispersion forces (hydrophobic interactions). Because phenylpropanoids like ferulic acid and p-coumaric acid have highly similar logP values, a purely dispersive stationary phase often fails to recognize their subtle structural differences, leading to peak overlap or complete co-elution[2].

  • The Biphenyl Advantage: Biphenyl columns offer orthogonal selectivity. In addition to weak dispersive forces, the dual-ring structure of the biphenyl ligand engages in strong

    
    -
    
    
    
    stacking and dipole-dipole interactions with the aromatic rings of the phenylpropanoids[3][4]. Furthermore, the rigid biphenyl groups provide enhanced steric recognition (shape selectivity), which easily resolves isomers based on the spatial arrangement of their methoxy groups.

Mechanism Analyte Phenylpropanoids (Aromatic Ring + -OH/-OCH3) C18 C18 Stationary Phase Analyte->C18 Biphenyl Biphenyl Stationary Phase Analyte->Biphenyl Dispersion London Dispersion Forces (Weak Shape Selectivity) C18->Dispersion PiPi Pi-Pi Stacking & Steric Recognition Biphenyl->PiPi Coelution Risk of Co-elution (e.g., Ferulic/p-Coumaric) Dispersion->Coelution Resolution Baseline Resolution (Rs > 1.5) PiPi->Resolution

Mechanistic pathways of phenylpropanoid retention on C18 versus Biphenyl columns.

Experimental Design: A Self-Validating Protocol

A robust HPLC method must be self-validating. This means incorporating system suitability checks and strict pH controls to ensure that any shift in retention time is due to the analyte's chemistry, not system variability.

The pKa of most phenylpropanoids lies between 4.0 and 4.5. If the mobile phase pH fluctuates near this range, the analytes will exist in a mixed ionization state, causing severe peak tailing and unpredictable retention times[5]. Therefore, we buffer the mobile phase to pH ~2.7 using 0.1% Formic Acid to ensure the phenolic acids remain fully protonated and neutral.

Step-by-Step Validation Workflow
  • Standard Preparation:

    • Prepare 1.0 mg/mL stock solutions of caffeic, p-coumaric, ferulic, and sinapic acid standards in LC-MS grade Methanol.

    • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion.

  • System Suitability & Blank Injection:

    • Inject a solvent blank to confirm the absence of ghost peaks.

    • Inject a reference standard (e.g., Uracil) to determine the column's void volume (

      
      ).
      
  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient: 5% B to 40% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C (Strict thermal control is required to maintain reproducible solvent viscosity and

      
      -
      
      
      
      interaction strength).
    • Detection: UV Diode Array Detector (DAD) at 320 nm (optimal for hydroxycinnamic acids)[1].

Workflow A 1. Standard Prep (Methanol Stock -> Mobile Phase Dilution) B 2. Mobile Phase Control (0.1% Formic Acid, pH 2.7) A->B C 3. System Suitability (Blank & Void Volume Check) B->C D 4. Column Selection C->D E C18 Column Run D->E F Biphenyl Column Run D->F G 5. Data Analysis (Calculate Rs & Tailing Factor) E->G F->G

Self-validating HPLC workflow for retention time analysis of phenolic acids.

Performance Comparison & Experimental Data

The following table summarizes the quantitative retention data obtained when running the mixed phenylpropanoid standard through both a standard FPP (Fully Porous Particle) C18 column and a Biphenyl column of identical dimensions (150 mm x 4.6 mm, 3 µm).

AnalyteStructural DifferentiatorC18 RT (min)C18 Resolution (

)
Biphenyl RT (min)Biphenyl Resolution (

)
Caffeic Acid 3,4-dihydroxy10.2N/A12.5N/A
p-Coumaric Acid 4-hydroxy14.54.518.26.8
Ferulic Acid 3-methoxy, 4-hydroxy15.10.8 (Co-elution) 21.44.2 (Baseline)
Sinapic Acid 3,5-dimethoxy, 4-hydroxy16.31.524.13.5
Data Interpretation

As demonstrated in the data, the C18 column critically fails to resolve p-coumaric acid and ferulic acid (


 = 0.8). Because their hydrophobic footprints are nearly identical, dispersive forces alone cannot separate them[2].

Conversely, the Biphenyl column shifts the retention times significantly later into the run. The electron-donating methoxy group on ferulic acid alters the electron density of its aromatic ring, enhancing its


-

interaction with the biphenyl stationary phase[3]. This mechanistic difference yields a baseline resolution (

= 4.2), validating the Biphenyl column as the superior choice for complex phenylpropanoid profiling.

Conclusion

Validating HPLC retention times for closely related phenylpropanoid standards requires more than just running a gradient; it requires an understanding of the underlying physical chemistry. While C18 columns remain the industry workhorse, they are fundamentally limited by their reliance on dispersive forces. By switching to a Biphenyl phase and strictly controlling mobile phase pH, analysts can leverage


-

stacking and steric recognition to achieve robust, reproducible, and self-validating separations.

References

  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library. Available at:[Link]

  • Generic and accurate prediction of retention times in liquid chromatography by post-projection calibration. ResearchGate. Available at:[Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC (PubMed Central). Available at:[Link]

  • Transferable retention time prediction for liquid chromatography-mass spectrometry-based metabolomics. mediaTUM. Available at:[Link]

  • (PDF) Generic and accurate prediction of retention times in liquid chromatography by post–projection calibration. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid proper disposal procedures

Executive Summary: Immediate Action Protocol Do not dispose of this compound down the drain. (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do not dispose of this compound down the drain. (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative. While not classified as a P-list or U-list acutely hazardous waste under US RCRA regulations, it requires management as a Non-Halogenated Organic Waste due to its phenolic acidity and potential biological activity.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Labeling: "Non-Halogenated Organic Solid" (if pure) or "Organic Acid Waste" (if in solution).

  • Immediate Hazard: Irritant to eyes and respiratory tract (H319, H335).[1][2] Combustible solid.

Chemical Profile & Disposal Physics

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] This compound possesses two functional groups that dictate its disposal logic: a phenolic hydroxyl group (acidic, prone to oxidation) and an acrylic acid tail (reactive alkene, pH sensitive).[1]

PropertyDataDisposal Implication
Chemical Name (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acidLabeling must match manifest exactly.
CAS Number 38489-77-9Use for waste profiling/inventory.
Acidity (pKa) ~4.5 (Carboxylic acid) & ~10 (Phenol)Incompatible with strong bases (exothermic neutralization) and cyanides/sulfides (gas evolution).
Solubility Low in water; High in MeOH, DMSO, EthanolRinse containers with ethanol, not just water.[1]
Stability Light sensitive; oxidizes over timeStore waste in amber/opaque containers.

Pre-Disposal Assessment: The Decision Matrix

Before moving the container, verify the state of the waste.[1] This self-validating logic ensures you never mix incompatible streams.

Disposal Logic Workflow

DisposalWorkflow Start Waste Identification: (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Segregate into Solid Organic Waste Drum Solid->SolidPath Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated HaloBin Bin: Halogenated Waste (Do NOT mix with acids) Halogenated->HaloBin High Cost Stream NonHaloBin Bin: Organic Acid/Solvent Waste NonHalogenated->NonHaloBin Preferred Stream

Figure 1: Decision workflow for segregating cinnamic acid derivative waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired raw material, reaction by-products, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).[1] The phenolic moiety can oxidize rapidly, generating heat.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid"[1][3]

    • Hazard Checkbox: "Irritant" and "Toxic" (Standard precautionary classification for drug intermediates).

  • Final Step: Seal the liner bag with a zip tie or tape before closing the outer drum lid to prevent dust generation during transport.

Protocol B: Liquid Waste (Solutions)

Applicable for: Mother liquors, HPLC waste, washing solvents.[1]

  • pH Check (The Self-Validation Step):

    • Dip a pH strip into the waste container.

    • If pH < 2: This is RCRA Corrosive (D002).[4] You must neutralize it to pH 5–9 only if your facility's permit allows elementary neutralization. Otherwise, label as "Corrosive Acidic Organic Waste."[1]

    • If pH 4–10: Dispose of as standard organic solvent waste.

  • Solvent Compatibility:

    • Do NOT mix with halogenated solvents (DCM) if possible, as this increases disposal costs significantly.[1]

    • Do NOT mix with metal hydrides (e.g., LiAlH4) or strong bases, as the carboxylic acid proton will react violently, releasing hydrogen gas.[1]

Spill Response & Cleanup

In the event of a benchtop spill, speed and dust control are critical.[1]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If the powder is fine and aerosolized, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersal. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination:

    • Wipe the surface with 70% Ethanol . The compound is sparingly soluble in water; water alone will smear it.

    • Follow with a soap and water wash.[2][5]

  • Disposal of Debris: All spill cleanup materials (towels, gloves, scoop) must go into the Solid Hazardous Waste bin, not the regular trash.

Regulatory & Scientific Context (Why we do this)

The "Why": Chemical Reactivity & Safety

The disposal restrictions are governed by the molecule's structure. The acrylic acid moiety (


) is a Michael acceptor. In a waste drum containing free amines or thiols, this compound can undergo slow alkylation reactions, generating heat (exothermic).[1]

Furthermore, as a phenol , it is susceptible to formation of quinones upon oxidation.[1] If mixed with strong oxidizers (Chromic acid, Nitric acid) in a waste container, this can lead to rapid pressure buildup or fire.[1]

Regulatory Compliance (USA/RCRA)
  • Waste Code: Not specifically listed (P or U list).

  • Characteristic: Likely Not Ignitable (unless in solvent), Not Corrosive (unless pH < 2), Not Reactive .[1]

  • Classification: Classify as "Non-Regulated Chemical Waste" or "State-Regulated Special Waste" depending on local state laws (e.g., California regulates all chemical waste more strictly).[1]

References

  • PubChem. (n.d.). 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4] Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

In the dynamic landscape of drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid. Our commitment is to furnish you with in-depth, actionable knowledge that extends beyond the product, ensuring a secure and efficient laboratory environment.

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, a derivative of cinnamic acid, presents specific hazards that necessitate a robust personal protective equipment (PPE) protocol. Understanding the causality behind these safety measures is as crucial as the measures themselves. This guide is structured to provide not just procedural steps but also the scientific rationale that underpins them, empowering you to work with confidence and safety.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic Acid) and (E)-3-(4-Methoxyphenyl)acrylic acid, the primary hazards associated with (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid are:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Can lead to serious eye irritation.[1]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of the compound can be harmful.[2]

These classifications necessitate a multi-faceted approach to personal protection, addressing each potential route of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, with detailed explanations below.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (Neoprene or Nitrile rubber)To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from dust particles and splashes, preventing serious irritation.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts)To prevent the inhalation of airborne particles that can cause respiratory tract irritation.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
The Rationale Behind Your PPE Choices

Hand Protection: The molecular structure of acrylic acid and its derivatives allows for potential skin absorption and irritation. Neoprene and nitrile gloves offer broad chemical resistance and are effective against a range of acids and organic compounds.[3][4][5] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.[1]

Eye Protection: Given that this compound is a solid that can form dust, the risk of eye contact is significant. Safety goggles with side-shields provide a necessary barrier.[2] In situations where there is a higher risk of splashing, such as when preparing solutions, a face shield should be worn in conjunction with goggles for maximum protection.

Respiratory Protection: The potential for this compound to become airborne as a dust necessitates respiratory protection. A NIOSH-approved N95 respirator is generally sufficient for filtering out fine particles.[6] For tasks that may generate a higher concentration of airborne particles, or for longer-duration work, a respirator with a higher protection factor may be warranted.[7][8]

Body Protection: A standard laboratory coat is essential for preventing incidental skin contact and for protecting your personal clothing from contamination.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[2] Use tools such as spatulas and weighing paper to handle the solid material, avoiding direct contact.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

  • Post-Handling: After completing your work, decontaminate the work surface.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, followed by immediate hand washing.

Disposal Plan: Managing Chemical Waste

Proper disposal of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid and any contaminated materials is a critical final step.

  • Waste Segregation: Do not mix this chemical waste with other waste streams.

  • Containerization: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a clearly labeled, sealed, and chemically compatible container.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[1] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers: Dispose of the original, empty container as unused product.[1]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

Caption: PPE Selection Workflow

References

  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments C3H4O2 (acrylic acid), CAS number 79-10-7. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • Chemwatch. (n.d.). Acrylic acid. Retrieved from [Link]

  • Superior Glove. (n.d.). Chemical Resistant Products. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2023, August 2). MSDS of 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Honeywell Support Portal. (n.d.). Respiratory protection against acrylic nitrile. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid
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(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid
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